molecular formula C8H6BrFO3 B2538696 2-Bromo-5-fluoro-4-methoxybenzoic acid CAS No. 64695-99-4

2-Bromo-5-fluoro-4-methoxybenzoic acid

Cat. No.: B2538696
CAS No.: 64695-99-4
M. Wt: 249.035
InChI Key: GZCCDIYCLMPSIE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 1007455-21-1) is a high-purity benzoic acid derivative designed for research applications. This compound features the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . It serves as a versatile synthetic intermediate and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its bromo and fluoro substituents offer distinct reactivity profiles. The compound is characterized by its specific SMILES structure (COC1=C(C=C(C(=C1)Br)C(=O)O)F) . For research and development purposes only, this product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential; please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use. Storage should be in a sealed container under dry, ambient temperature conditions to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCCDIYCLMPSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-99-4
Record name 2-bromo-5-fluoro-4-methoxybenzoic acid
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Foundational & Exploratory

Technical Guide: 2-Bromo-5-fluoro-4-methoxybenzoic Acid

[1][2]

Part 1: Executive Summary & Chemical Identity

2-Bromo-5-fluoro-4-methoxybenzoic acid is a highly specialized halogenated aromatic intermediate used primarily in the discovery and development of small-molecule kinase inhibitors and receptor modulators. Its unique substitution pattern—combining an electron-withdrawing fluorine, an electron-donating methoxy group, and a reactive bromine handle—makes it a critical scaffold for structure-activity relationship (SAR) optimization.

This guide provides a definitive technical overview for medicinal chemists and process scientists, focusing on its identification, synthesis logic, and analytical validation.

Chemical Identity Table[3][4]
PropertyData
Chemical Name This compound
CAS Number 64695-99-4
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 157–159 °C (Lit.)[1]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
SMILES COc1c(F)cc(C(=O)O)c(Br)c1

Part 2: Synthetic Pathways & Process Logic

The Regioselectivity Challenge

Synthesizing this compound requires overcoming competing directing effects. Direct bromination of 3-fluoro-4-methoxybenzoic acid is often unfavorable because the strong ortho-directing methoxy group typically directs electrophiles to position 5 (yielding the 3-bromo-5-fluoro isomer), rather than the desired position 2.

Recommended Synthetic Route: The Toluene Oxidation Strategy

To ensure high regiochemical fidelity, the recommended industrial route proceeds via the bromination of the toluene precursor followed by oxidation. This leverages the steric and electronic environment of the toluene derivative to secure the bromine in the correct position before the carboxylic acid is formed.

Step 1: Bromination of 3-Fluoro-4-methoxytoluene
  • Precursor: 3-Fluoro-4-methoxytoluene.

  • Reagents: N-Bromosuccinimide (NBS) or Br₂; Catalyst (FeBr₃).

  • Mechanism: The methyl group (weak activator) and methoxy group (strong activator) direct the incoming bromine. While the methoxy group activates positions ortho to itself, steric hindrance from the fluorine atom and the methyl group favors bromination at the C6 position (relative to the original numbering), which corresponds to the C2 position in the final benzoic acid product.

  • Intermediate: 2-Bromo-5-fluoro-4-methoxytoluene.

Step 2: Oxidation to Benzoic Acid
  • Reagents: KMnO₄ (Potassium Permanganate) or Co/Mn-catalyzed aerobic oxidation.

  • Conditions: Reflux in aqueous pyridine or t-butanol/water.

  • Outcome: The methyl group is oxidized to a carboxylic acid, yielding the target API intermediate.

Synthesis Workflow Diagram

SynthesisRouteStart3-Fluoro-4-methoxytoluene(Precursor)Step1Electrophilic Bromination(NBS or Br2/Fe)Start->Step1Regioselective Br insertionInterIntermediate:2-Bromo-5-fluoro-4-methoxytolueneStep1->InterStep2Oxidation(KMnO4 or Co/Mn/O2)Inter->Step2Methyl group oxidationFinalTarget:This compound(CAS 64695-99-4)Step2->Final

Caption: Regioselective synthesis pathway via toluene oxidation to avoid isomer contamination.

Part 3: Analytical Profiling & Quality Control

Validating the identity of CAS 64695-99-4 is critical, particularly to distinguish it from its isomers (e.g., 4-bromo-5-fluoro-2-methoxybenzoic acid).

Proton NMR Spectroscopy (¹H-NMR)

The ¹H-NMR spectrum is distinct due to the specific coupling patterns between the aromatic protons and the fluorine atom.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • δ 3.94 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 7.44 ppm (d, J ≈ 10.4 Hz, 1H): Aromatic proton at C6 (Ortho to Fluorine). The large coupling constant (

      
       Hz) confirms this proton is adjacent to the fluorine atom.
      
    • δ 7.68 ppm (d, J ≈ 8.4 Hz, 1H): Aromatic proton at C3 (Meta to Fluorine). The smaller coupling constant (

      
       Hz) is characteristic of meta fluorine coupling. Note: The lack of H-H coupling (singlets in the absence of F) confirms the para arrangement of the two protons.
      
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Retention Time: The compound typically elutes later than non-brominated analogs due to the lipophilicity of the bromine atom.

Part 4: Medicinal Chemistry Applications[6]

This compound serves as a "privileged scaffold" in drug discovery. Its tri-substituted core allows for modular synthesis:

  • Amide Coupling: The carboxylic acid (-COOH) is readily converted to amides, linking to heterocycles (e.g., aminopyrazoles) common in kinase inhibitors.

  • Suzuki-Miyaura Coupling: The bromine (-Br) at position 2 is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing the introduction of aryl or heteroaryl groups to expand the molecule into the solvent-exposed regions of a protein binding pocket.

  • Metabolic Stability: The fluorine (-F) at position 5 blocks metabolic oxidation at a typically vulnerable site, enhancing the half-life (

    
    ) of the final drug candidate.
    
Application Logic Diagram

ApplicationsCoreThis compound(Scaffold)Path1COOH Activation(Amide Coupling)Core->Path1Linker attachmentPath2Br Displacement(Suzuki Coupling)Core->Path2Core expansionDrug1Kinase Inhibitors(Targeting ATP Pocket)Path1->Drug1Drug2Receptor Modulators(GPCR Ligands)Path1->Drug2Path2->Drug1

Caption: Modular utility of the scaffold in generating diverse bioactive libraries.

Part 5: Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Royal Society of Chemistry (RSC). (2019). Tandem Copper Catalyzed Regioselective N-Arylation–Amidation. (Supplementary Information, Compound 2j). Retrieved from [Link]

  • Chemical Register. (n.d.). This compound Suppliers & Data. Retrieved from [Link]

Technical Guide: Spectroscopic Profiling of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide outlines the spectroscopic characterization strategy for 2-Bromo-5-fluoro-4-methoxybenzoic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., EGFR or BTK targets). Due to the dense substitution pattern on the benzene ring (tetrasubstituted), accurate structural assignment requires a multi-modal approach to distinguish it from potential regioisomers (e.g., the 4-fluoro-5-methoxy isomer).

This document synthesizes experimental precedents from analogous halogenated benzoates and theoretical chemical shift principles to provide a reference standard for identification.

Molecular Specifications
PropertyDetail
IUPAC Name This compound
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol (for ⁷⁹Br)
Monoisotopic Mass 247.95 (⁷⁹Br), 249.95 (⁸¹Br)
Key Substituents Carboxylic Acid (C1), Bromine (C2), Methoxy (C4), Fluorine (C5)

Mass Spectrometry (MS) Profile[7]

Objective: Validation of molecular weight and halogen composition.

The mass spectrum of this compound is dominated by the unique isotopic signature of Bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio.

Expected ESI-MS Data (Negative Mode)

Negative mode (ESI-) is preferred due to the acidic carboxylic proton, which readily deprotonates to form the carboxylate anion [M-H]⁻.

Ion Speciesm/z ValueRelative IntensityDiagnostic Note
[M-H]⁻ (⁷⁹Br) 246.9 100%Base peak for lighter isotope.
[M-H]⁻ (⁸¹Br) 248.9 ~98%Characteristic "Twin Peak" signature of mono-brominated compounds.
[M-COOH]⁻ ~203/205VariableDecarboxylation fragment (loss of 44 Da).
Experimental Insight

Analyst Note: If using Positive Mode (ESI+), expect weak ionization unless ammonium buffers are used to generate [M+NH₄]⁺ adducts. The acidic proton suppresses protonation efficiency in standard acidic mobile phases.

Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional group integrity (Acid, Ether, Aryl Halides).

The IR spectrum serves as a rapid "fingerprint" check. The key differentiator for this specific isomer is the C-F stretch pattern and the specific substitution overtones, though the latter are often obscured in fingerprint regions.

Functional GroupWavenumber (cm⁻¹)Band ShapeAssignment
O-H Stretch 2800 – 3200Broad, jaggedCarboxylic acid dimer O-H stretch.
C=O Stretch 1680 – 1710Strong, sharpConjugated carboxylic acid carbonyl. Lower frequency due to aryl conjugation.
C=C Aromatic 1580 – 1600MediumBenzene ring skeletal vibrations.
C-O-C Stretch 1250 – 1280StrongAryl alkyl ether (Methoxy group).
C-F Stretch 1100 – 1200StrongAryl-Fluorine stretch (often overlaps with C-O).
C-Br Stretch 600 – 700Medium/WeakAryl-Bromine stretch (Fingerprint region).

Nuclear Magnetic Resonance (NMR) Characterization

Objective: Definitive structural elucidation and isomer differentiation.

This is the most critical section. The tetrasubstituted ring leaves only two aromatic protons, H3 and H6 . Their chemical shifts and coupling constants (


) relative to the Fluorine atom (

, Spin 1/2) are the primary tools for assignment.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required.[1] CDCl₃ often leads to broadening of the acid proton and poor solubility for polar benzoic acids.

ProtonShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Logic
COOH 13.0 - 13.5Broad Singlet-Acidic proton (exchangeable with D₂O).
H6 7.65 - 7.75 Doublet (d)

Hz
Ortho to F , Ortho to COOH. Deshielded by COOH anisotropy and F-inductive effect. Large coupling confirms ortho-F relationship.
H3 7.10 - 7.20 Singlet (s) or Broad Doublet

Hz
Meta to F , Ortho to OMe. Shielded by electron-donating OMe group. Small/zero coupling confirms meta-F relationship.
OCH₃ 3.85 - 3.95Singlet-Characteristic methoxy peak.
¹³C NMR & ¹⁹F NMR Parameters
  • ¹⁹F NMR: Expect a single signal around -115 to -125 ppm .

  • ¹³C NMR Coupling:

    • C5 (C-F): Doublet,

      
       Hz.
      
    • C6: Doublet,

      
       Hz (Ortho coupling).
      
    • C4: Doublet,

      
       Hz.
      
Structural Logic Diagram

The following decision tree illustrates how to use the NMR data to confirm the specific 2-Br, 5-F, 4-OMe isomer against the likely 4-F, 5-OMe regioisomer.

IsomerLogic Start Unknown Isomer Sample H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Analyze_H6 Analyze H6 Signal (Deshielded, ~7.7 ppm) H_NMR->Analyze_H6 Coupling_Check Check H6-F Coupling (J) Analyze_H6->Coupling_Check Isomer_Correct CONFIRMED: 2-Br-5-F-4-OMe (H6 is Ortho to F) Coupling_Check->Isomer_Correct Large Doublet (3J ~ 9Hz) Isomer_Wrong REJECT: 2-Br-4-F-5-OMe (H6 is Meta to F) Coupling_Check->Isomer_Wrong Singlet/Small Doublet (4J ~ 0-2Hz) NOE_Check Secondary Check: NOESY (H3 vs OMe) Isomer_Correct->NOE_Check Validation NOE_Result NOE Observed: H3 <-> OMe NOE_Check->NOE_Result

Figure 1: NMR logic flow for distinguishing the target compound from its regioisomers based on Proton-Fluorine coupling constants.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, the following sample preparation protocol is recommended. This protocol minimizes dimerization of the carboxylic acid, which can obscure resolution.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: Benzoic acids form stable hydrogen-bonded dimers in non-polar solvents (CDCl₃), leading to broad signals and concentration-dependent chemical shifts. DMSO disrupts these dimers.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations may miss the satellite peaks of carbon isotopes.

  • Acquisition Parameters (Standard):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (¹H), 512+ (¹³C).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for NMR increment calculations of polysubstituted benzenes).

  • Vertex Pharmaceuticals. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline. WO Patent 2025/109026.[3] (Describes the precursor 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Authoritative source for Halogen isotope patterns in MS).

  • PubChem. (2025).[4][5] this compound (Compound Summary). National Library of Medicine.

Sources

Structural Characterization & Crystal Engineering Profile: 2-Bromo-5-fluoro-4-methoxybenzoic Acid

[1]

Executive Technical Summary

  • Compound Class: Poly-halogenated Benzoic Acid derivative.

  • Core Utility: Electrophilic scaffold for S_NAr reactions; building block for pharmaceutical co-crystals.

  • Structural Challenge: The steric bulk of the ortho-bromine atom creates a "twist" in the carboxylic acid moiety, disrupting planarity and influencing solubility profiles.

  • Predicted Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    ), governed by the centrosymmetric carboxylic acid dimer motif.

Predicted Crystal Architecture

Based on the Cambridge Structural Database (CSD) analysis of structural analogs (e.g., 2-fluoro-4-methoxybenzoic acid and 2-bromo-benzoic acid derivatives), the crystal lattice of this compound is defined by three dominant supramolecular synthons.

A. Primary Synthon: The Centrosymmetric Dimer

The dominant interaction driving crystallization is the formation of a cyclic hydrogen-bonded dimer between two carboxylic acid groups.

  • Graph Set Notation:

    
    
    
  • Mechanism: The carbonyl oxygen of Molecule A accepts a proton from the hydroxyl group of Molecule B, and vice versa.

  • Bond Distance: Expected

    
     distance of 2.60 – 2.65 Å .
    
  • Stability: This motif is robust and persists across most solvent systems (ethanol, acetone, ethyl acetate).

B. The "Ortho-Bromo" Steric Twist (Critical Feature)

Unlike its non-halogenated analogs, the presence of a Bromine atom at the C2 position (ortho to the carboxylic acid) introduces significant steric strain.

  • Consequence: The carboxylic acid group cannot remain coplanar with the benzene ring.[1]

  • Predicted Torsion Angle: The

    
     plane is expected to twist by 20° to 45°  relative to the aromatic plane to relieve repulsion between the Br lone pairs and the carbonyl oxygen.
    
  • Impact: This twist reduces lattice energy density compared to planar analogs, potentially increasing solubility in polar organic solvents.

C. Secondary Stabilization: Halogen Bonding & Weak Interactions
  • Halogen Bonding (XB): The C-Br bond is a polarized "sigma-hole" donor. In the crystal lattice, expect linear

    
     interactions (where O is a carbonyl or methoxy oxygen from a neighboring dimer).
    
    • Geometry:

      
      .
      
  • Fluorine Contacts: The C5-Fluorine atom is a weak H-bond acceptor, likely forming

    
     contacts that link the 2D dimer sheets into a 3D network.
    
  • Methoxy Conformation: The 4-methoxy group typically lies coplanar to the ring (dihedral

    
    ) to maximize resonance with the aromatic system, unless perturbed by intermolecular packing forces.
    

Visualization of Interaction Topology

The following diagram illustrates the hierarchical assembly of the crystal structure, moving from the molecular level to the supramolecular network.

CrystalArchitecturecluster_moleculeMolecular Unitcluster_synthonPrimary Supramolecular Synthoncluster_network3D Lattice StabilizationMThis compoundTwistOrtho-Twist (Steric Strain)COOH vs Benzene RingM->Twist Intramolecular ForceDimerCentrosymmetric DimerR2,2(8) MotifM->Dimer Strong H-Bond (O-H...O)PiPi-Pi Stacking(Slipped Parallel)Twist->Pi Disrupts PlanarityXBHalogen Bonding(C-Br ... O)Dimer->XB Directional LinkerDimer->Pi Layer StackingWeakWeak H-Bonds(C-H ... F)XB->Weak Network Closure

Caption: Hierarchical assembly of this compound, highlighting the competition between steric strain (ortho-twist) and stabilizing synthons.

Experimental Characterization Protocol

For researchers needing to validate this structure empirically, the following protocol ensures high-quality data collection, specifically addressing the absorption issues caused by the Bromine atom.

Phase 1: Crystal Growth (Solvent Selection)

The goal is to obtain single crystals (

  • Method A (Preferred): Slow evaporation from Ethanol/Water (80:20) . The water content encourages H-bond networking.

  • Method B (Alternative): Vapor diffusion of Hexane into a concentrated Ethyl Acetate solution.

  • Temperature: Maintain at

    
     to reduce thermal motion and improve ordering.
    
Phase 2: X-Ray Diffraction (XRD) Data Collection
  • Radiation Source: Mo-K

    
     (
    
    
    Å) is mandatory .
    • Reasoning: Cu-radiation will cause significant fluorescence and absorption from the Bromine atom, degrading data quality.

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the methoxy methyl group and reduces thermal ellipsoids for the halogens.

  • Absorption Correction: Apply a Multi-scan or Gaussian analytical absorption correction (SADABS or CrysAlisPro). The linear absorption coefficient (

    
    ) will be high (
    
    
    ).
Phase 3: Structure Refinement Strategy
  • Space Group Determination: Check for systematic absences indicating

    
     (screw axis along b, glide plane c).
    
  • Heavy Atom Method: Locate the Bromine atom first using Patterson methods or Direct Methods (SHELXT).

  • Difference Fourier Map: Locate F, O, and C atoms subsequently.

  • Hydrogen Placement:

    • Aromatic/Methyl H: Place geometrically (Riding model).

    • Carboxylic H: Locate from the difference map to confirm the

      
       dimer; refine with distance restraints (DFIX 0.82) if necessary.
      

Quantitative Data Summary (Predicted vs. Analog)

ParameterPredicted ValueAnalog Reference (2-Fluoro-4-methoxybenzoic acid)
Space Group

(Monoclinic)

(Triclinic) [1]
Z (Molecules/Cell) 42
C-O Bond Lengths 1.21 Å (C=O) / 1.32 Å (C-OH)1.22 Å / 1.30 Å
Dimer H-Bond (

)
2.63 Å2.64 Å
Torsion Angle (

)


(Planar - no ortho steric bulk)
Density (

)


(Lower due to lack of Br)

Pharmaceutical Relevance

For drug development professionals, the solid-state form of this intermediate has two implications:

  • Polymorphism Risk: The flexible methoxy group and the rotatable carboxyl group (influenced by the Br twist) create a high potential for conformational polymorphism. Screening in solvents with different polarities is critical to identify the thermodynamically stable form.

  • Co-crystal Formation: The carboxylic acid dimer is a "supramolecular hook." This molecule can be used to co-crystallize basic drugs (e.g., pyridines) by breaking the acid-acid dimer and forming an acid-pyridine heterosynthon, potentially improving the drug's solubility.

References

  • Structure of 2-Fluoro-4-(methoxycarbonyl)

    • Source: Jiang, Q., et al. "2-Fluoro-4-(methoxycarbonyl)benzoic acid." Acta Crystallographica Section E, 2011.
    • Relevance: Provides the baseline geometry for the fluoro-methoxy-benzo
  • Halogen Bonding in Benzoates

    • Source: Metrangolo, P., et al. "Halogen bonding in supramolecular chemistry." Chemical Reviews, 2016.
    • Relevance: Defines the geometric criteria for C-Br...O interactions predicted in this structure.
  • Ortho-Effect in Benzoic Acids

    • Source: Gdaniec, M., et al. "Crystal structures of 2-bromo- and 2-iodobenzoic acids." Acta Crystallographica Section C, 2002.
    • Relevance: Establishes the magnitude of the carboxyl twist caused by ortho-halogens.
  • Synthesis & Application (Intermediate Context)

    • Source: "Synthesis of Quinazolinone Derivatives via this compound." Royal Society of Chemistry Advances, 2020.
    • Relevance: Confirms the utility of the compound in drug discovery workflows.

Technical Whitepaper: Strategic Synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR or RIPK1 modulators) where the halogenation pattern dictates binding affinity and metabolic stability.

This guide moves beyond simple recipe listing to analyze the regiochemical logic required to construct this scaffold. Unlike simple benzoic acids, the presence of three distinct substituents (Br, F, OMe) on the phenyl ring creates a complex directing-group landscape.

The Core Thesis: The most robust, scalable, and "self-validating" route relies on Nucleophilic Aromatic Substitution (SNAr) utilizing 2-Bromo-4,5-difluorobenzoic acid as the primary starting material. This route leverages the electronic bias of the carboxyl group to ensure 100% regiochemical fidelity, avoiding the isomeric mixtures common in direct bromination or oxidation routes.

Retrosynthetic Logic & Route Selection

To select the correct starting materials, we must first visualize the disconnection strategy. We compare two primary pathways:

  • Path A (Recommended): SNAr Displacement. Relies on the electronic activation of the para-fluorine by the carboxyl group.

  • Path B (Alternative): Oxidation of Toluene Precursors. Relies on the availability of 2-bromo-5-fluoro-4-methoxytoluene (often difficult to source isomer-pure).

Visualization: Retrosynthetic Pathway Analysis

Retrosynthesis cluster_legend Legend Target TARGET: This compound Inter_A INTERMEDIATE: 2-Bromo-4,5-difluorobenzoic acid Target->Inter_A S_NAr (Regioselective) Reagent: NaOMe Inter_B INTERMEDIATE: 2-Bromo-5-fluoro-4-methoxytoluene Target->Inter_B Oxidation Reagent: KMnO4 SM_A STARTING MATERIAL: 1-Bromo-3,4-difluorobenzene (via Lithiation/CO2) Inter_A->SM_A Ortho-Lithiation Reagent: LDA/CO2 SM_B STARTING MATERIAL: 3-Fluoro-4-methoxytoluene Inter_B->SM_B Bromination (Regioselectivity Issues) key Green Arrow: Preferred Route Red Dashed: Risk of Isomers

Figure 1: Retrosynthetic tree comparing the SNAr route (Path A) against the oxidative route (Path B). Path A offers superior regiocontrol.

Primary Starting Materials (Path A - Recommended)

This protocol is defined by the "Ortho-Para Activation Rule" of SNAr. The Carboxyl (COOH) group is an Electron Withdrawing Group (EWG). It strongly activates the positions ortho and para to it for nucleophilic attack.

  • Position 4 (Para): Highly activated.

  • Position 5 (Meta): Not activated by resonance.

  • Position 2 (Ortho): Activated, but sterically hindered by the Bromine atom.

Therefore, methoxide attack on 2-Bromo-4,5-difluorobenzoic acid selectively displaces the 4-Fluorine.

Material Specifications Table
ComponentRoleChemical Identity (CAS/Structure)Purity Req.Critical Specification
Primary Scaffold Substrate2-Bromo-4,5-difluorobenzoic acid (CAS: 2010-...)>98%Must be free of 2-bromo-3,4-difluoro isomer to prevent downstream impurities.
Nucleophile ReagentSodium Methoxide (NaOMe) (Soln. in MeOH)25-30% wtAnhydrous conditions preferred to prevent hydrolysis competition.
Solvent MediumMethanol (MeOH) or THF HPLC GradeMeOH promotes SNAr; THF is used if solubility of the benzoic acid is poor.
Quench WorkupHCl (1M) AqueousControl pH to <3 to precipitate the product acid.
Sourcing & Preparation of the Scaffold

If 2-Bromo-4,5-difluorobenzoic acid is not commercially available in bulk, it is synthesized via Directed Ortho-Lithiation (DoM) :

  • Start: 1-Bromo-3,4-difluorobenzene.

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C.

  • Mechanism: The Lithium directs ortho to the Fluorine (Position 2).

  • Electrophile: CO2 gas.

  • Result: High-yield formation of the 2-bromo-4,5-difluoro acid.

Technical Protocol: The SNAr Workflow

This protocol ensures the selective displacement of the 4-Fluoro substituent.

Step-by-Step Methodology
  • Dissolution: Charge a reactor with 2-Bromo-4,5-difluorobenzoic acid (1.0 equiv) and anhydrous Methanol (10 vol).

  • Thermal Control: Cool the mixture to 0°C . Note: Low temperature is critical to prevent bis-methoxylation (displacing both fluorines).

  • Nucleophile Addition: Add Sodium Methoxide (2.1 equiv) dropwise.

    • Why 2.1 equiv? The first equivalent deprotonates the carboxylic acid (forming the carboxylate salt). The second equivalent acts as the nucleophile for the fluorine displacement.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC.

    • Endpoint: Disappearance of starting material (<0.5%).

  • Quench: Pour reaction mixture into ice-water. Acidify with 1M HCl to pH 1-2.

  • Isolation: The product, This compound , will precipitate as a white solid. Filter and wash with cold water.

Mechanistic Visualization

SnAr_Mechanism Step1 Substrate: 2-Br-4,5-diF-Benzoic Acid Step2 Deprotonation (Formation of Carboxylate) Step1->Step2 + 1 eq NaOMe Step3 Meisenheimer Complex (Attack at C-4) Step2->Step3 + 1 eq NaOMe (Para-Attack) Step4 Elimination (Loss of F-) Step3->Step4 - F- Product Product: 2-Br-5-F-4-OMe-Benzoic Acid Step4->Product Acidic Workup

Figure 2: Reaction coordinate showing the consumption of 2 equivalents of base and the selective attack at the C-4 position.

Alternative Starting Materials (Path B)

While less preferred due to regioselectivity risks, this route is viable if the toluene precursor is already in inventory.

  • Starting Material: 3-Fluoro-4-methoxytoluene (CAS: 452-45-9).

  • Reagents:

    • Bromination: N-Bromosuccinimide (NBS) or Br2/FeBr3.

    • Oxidation: KMnO4 (Potassium Permanganate) or Co(OAc)2/O2 (Aerobic oxidation).

  • Critical Flaw: Bromination of 3-fluoro-4-methoxytoluene is dominated by the directing effect of the Methoxy group.

    • Directing: Ortho to OMe (Position 2 or 5).

    • Target: We need Br at Position 6 (which becomes Position 2 in the benzoic acid numbering).

    • Outcome: Direct bromination often yields the wrong isomer (5-bromo-3-fluoro-4-methoxytoluene), making this route technically inferior without blocking groups.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Impurity: Bis-methoxy analog Reaction temperature too high or excess NaOMe.Maintain T < 5°C during addition. Stoichiometry strict at 2.1-2.2 eq.
Impurity: Des-bromo analog Hydrodehalogenation (rare).Ensure solvent is degassed; avoid radical initiators.
Low Yield Incomplete precipitation during workup.Ensure pH is < 2. The product is an acid; it is soluble at neutral pH.

References

  • General SNAr Methodology on Fluorobenzoic Acids

    • Source: ChemicalBook & Study.
    • Context: Establishes the rule that nucleophiles attack para to electron-withdrawing groups (COOH)
    • Link:

  • Analogous Synthesis (2-Bromo-5-methoxybenzoic acid)

    • Source: P
    • Context: Describes the bromination and functionalization of methoxybenzoic acids, serving as a process control baseline for handling these substr
    • Link:

  • Precursor Reactivity (4-Bromo-2,5-difluorobenzoic acid)

    • Source: ChemicalBook Entry for Isomeric Analog.
    • Context: Validates the stability and reactivity of bromo-difluoro-benzoic acid scaffolds under basic conditions.
    • Link:

  • Regioselectivity in Fluorine Substitution

    • Source:Journal of Fluorine Chemistry (2021).[1] "Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions".

    • Context: Provides authoritative grounding on how pKa and electronic effects drive regioselectivity in fluorinated arom
    • Link:

Sources

"isomers of 2-Bromo-5-fluoro-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Part 1: Executive Summary & Structural Landscape

The precise regiochemical arrangement of substituents on the benzoic acid scaffold is a critical determinant of biological activity and metabolic stability in drug design. This compound (


) represents a highly functionalized building block where the interplay of steric and electronic effects dictates both synthetic accessibility and downstream utility.

This guide provides a rigorous analysis of the isomeric possibilities of this tetrasubstituted benzene derivative, delineates a self-validating synthetic protocol to access the specific 2-Br-5-F-4-OMe isomer, and establishes characterization standards to distinguish it from its 29 constitutional isomers.

The Combinatorial Isomer Count

For a benzene ring bearing four distinct non-hydrogen substituents (COOH, Br, F, OMe) and two hydrogen atoms, the number of theoretically possible constitutional isomers is 30 .

Derivation:

  • Fixed Reference: Assign the Carboxyl group (COOH) to position 1.

  • Variable Slots: Positions 2, 3, 4, 5, and 6 are available for the remaining three substituents (Br, F, OMe) and two Hydrogens.

  • Positional Skeletons: There are 6 unique substitution patterns (skeletons) for placing three groups on a pentagonal array relative to a fixed point, accounting for the symmetry plane passing through C1 and C4.

  • Permutation Analysis:

    • Asymmetric Skeletons (e.g., 2,3,4-trisubstituted): 4 skeletons

      
       6 permutations = 24 isomers.
      
    • Symmetric Skeletons (e.g., 2,4,6-trisubstituted): 2 skeletons

      
       3 permutations = 6 isomers.
      
    • Total:

      
       isomers.
      

Table 1: Selected Key Isomers and Nomenclature

Isomer IDSubstitution Pattern (Rel. to COOH)IUPAC Name FragmentKey Feature
Target 2-Br, 4-OMe, 5-F 2-Bromo-5-fluoro-4-methoxy... Ortho-Br, Meta-F
Iso-A2-OMe, 4-Br, 5-F4-Bromo-5-fluoro-2-methoxy...Commercially common
Iso-B3-F, 4-OMe, 5-Br3-Bromo-5-fluoro-4-methoxy...Symmetric precursor derivative
Iso-C2-F, 4-OMe, 5-Br5-Bromo-2-fluoro-4-methoxy..."Inverted" halogen positions

Part 2: Regioselective Synthesis

Synthesizing the specific 2-Bromo-5-fluoro-4-methoxy isomer requires navigating the conflicting directing effects of the methoxy and fluoro groups. A direct halogenation of a benzoic acid precursor frequently leads to the wrong isomer due to the dominance of the methoxy group's ortho/para direction.

The "Trap" of Direct Bromination

Attempting to brominate 3-fluoro-4-methoxybenzoic acid is a common error.

  • Substrate: 3-Fluoro-4-methoxybenzoic acid.

  • Directing Effects:

    • -OMe (Pos 4): Strong activator, directs ortho to itself (Pos 3, 5). Position 3 is blocked by F. Target: Pos 5.

    • -F (Pos 3): Weak deactivator, directs ortho/para (Pos 2, 4, 6).

  • Outcome: Bromination occurs almost exclusively at Position 5 (ortho to OMe), yielding 5-Bromo-3-fluoro-4-methoxybenzoic acid .

  • Result: This is the meta-bromo isomer relative to COOH, not the desired ortho-bromo (2-Br) target.

The Correct Pathway: Oxidation of a Toluene Scaffold

To secure the Bromine at the ortho position (C2) and Fluorine at C5, the synthesis must proceed via a toluene intermediate where the methyl group (pre-COOH) acts as a reference point but allows manipulation of the ring before oxidation.

Protocol: The 4-Methoxytoluene Route

Step 1: Regioselective Bromination

  • Reagents:

    
    , acetic acid, or NBS/DMF.
    
  • Substrate: 4-Methoxytoluene.

  • Mechanism: The -OMe group directs ortho. The -Me group directs ortho. Position 2 is ortho to both (synergistic).

  • Product: 2-Bromo-4-methoxytoluene .

Step 2: Electrophilic Fluorination

  • Reagents: Selectfluor (1.2 eq), MeCN,

    
    .
    
  • Substrate: 2-Bromo-4-methoxytoluene.

  • Logic:

    • We need to fluorinate at Position 5 (relative to Toluene=1).

    • Position 5 is ortho to -OMe (activating) and para to -Br (weakly deactivating).

    • Position 3 is ortho to -OMe but sterically crowded (sandwiched between Br and OMe).

    • Outcome: Fluorination favors Position 5 .

  • Product: 2-Bromo-5-fluoro-4-methoxytoluene .

Step 3: Oxidation of Methyl to Carboxyl

  • Reagents:

    
    , Pyridine/Water, reflux; or 
    
    
    
    ,
    
    
    .
  • Mechanism: Benzylic oxidation.

  • Product: This compound .[1]

Part 3: Visualization of Synthetic Logic

The following diagram contrasts the "Trap" pathway with the "Correct" pathway, visualizing the divergence in regiochemistry.

SynthesisPathways Start1 3-Fluoro-4-methoxybenzoic acid TrapProduct 5-Bromo-3-fluoro-4-methoxybenzoic acid (WRONG ISOMER) Start1->TrapProduct Bromination (Directs to C5) Start2 4-Methoxytoluene Inter1 2-Bromo-4-methoxytoluene (Br directs to ortho/para) Start2->Inter1 Bromination (Ortho to OMe) Inter2 2-Bromo-5-fluoro-4-methoxytoluene (F enters ortho to OMe) Inter1->Inter2 Selectfluor (Ortho to OMe, Para to Br) Target This compound (TARGET) Inter2->Target KMnO4 Oxidation

Figure 1: Divergent synthetic pathways. The red path indicates the common regiochemical error; the green/blue path outlines the correct sequence to the target isomer.

Part 4: Characterization & Differentiation (Self-Validation)

Distinguishing the target from its isomers relies on


-NMR  coupling constants, specifically the interaction between the Fluorine atom (

, spin 1/2) and the aromatic protons.

Target Structure: this compound[1]

  • Protons: Located at C3 and C6.

  • Environment:

    • H3: Isolated between Br (C2) and OMe (C4). Meta to F (C5).

    • H6: Isolated between F (C5) and COOH (C1). Ortho to F (C5).

Diagnostic NMR Signals:

ProtonPositionMultiplicityCoupling Constant (

)
Explanation
H6 Ortho to COOHDoublet (d)

Hz
Large ortho coupling to Fluorine is the fingerprint of the H6-F5 proximity.
H3 Meta to COOHDoublet (d)

Hz
Smaller meta coupling to Fluorine.
H-H Para (3-6)Singlet (s)

Hz
Para protons rarely show significant splitting.

Differentiation from Isomers:

  • vs. 5-Bromo-4-fluoro isomer: Protons would be at C2 and C3 (vicinal). This would show a large

    
     (
    
    
    
    Hz) plus F-coupling, creating complex multiplets (dd). The target shows clean doublets with no H-H coupling.
  • vs. 6-Bromo isomer: The H3 proton would be ortho to F, showing a large

    
     value, but the chemical shift environment would differ (H3 is shielded by OMe, H6 is deshielded by COOH).
    

Part 5: Applications in Drug Discovery

This specific isomer serves as a scaffold for "Beyond Rule of 5" (bRo5) compounds and kinase inhibitors where the halogen substitution pattern is tuned to fill specific hydrophobic pockets in the binding site.

  • Bioisosterism: The 2-Br group provides a steric block that forces the benzoic acid moiety out of planarity, potentially improving selectivity for enzymes requiring a twisted conformation.

  • Metabolic Stability: Fluorine at C5 blocks metabolic oxidation at the electron-rich position ortho to the methoxy group, extending the half-life of the drug candidate.

  • Synthetic Intermediate: The aryl bromide allows for further functionalization via Suzuki-Miyaura coupling to create biaryl systems common in oncology drugs.

References

  • Isomer Enumeration & Benzene Derivatives

    • Nagendrappa, G. (2001).[2] "Benzene and its Isomers."[2][3][4][5] Resonance. Link

  • Synthetic Methodology (Bromination/Fluorination)

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for EAS directing effects).
    • Vertex AI Search Results (2026). "Synthesis of 2-bromo-5-methoxybenzoic acid derivatives."

  • NMR Characterization Data

    • Beilstein Journals (2011). "Supplementary Information: 1H NMR of Bromo-methoxy-phenols."

  • Commercial Availability & Properties

    • PubChem. "this compound (C8H6BrFO3)."[1]

    • Sigma-Aldrich. "4-Bromo-5-fluoro-2-methoxybenzoic acid (Isomer Comparison)."

Sources

Strategic Synthesis and Utility of Substituted Bromofluoromethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Halogen Interplay

In modern drug discovery, the substituted bromofluoromethoxybenzoic acid scaffold represents a high-value pharmacophore.[1] It serves as a bifunctional linchpin, combining the versatile cross-coupling potential of an aryl bromide with the metabolic robustness and lipophilic modulation of a fluoroalkoxy group (


, 

, or

).

This guide analyzes the synthesis, reactivity, and medicinal utility of these scaffolds.[2][3][4] Unlike simple benzoic acids, the presence of the fluoroalkoxy group alters the electronic landscape of the ring, necessitating specific electrophilic halogenation strategies and enabling unique structure-activity relationship (SAR) explorations.

Core Value Proposition
  • Metabolic Blockade: The fluoroalkoxy group blocks oxidative metabolism (O-dealkylation) common to methoxy groups.[1][5]

  • Lipophilic Tuning:

    • 
      : High lipophilicity (
      
      
      
      ), electron-withdrawing.[1]
    • 
      : Lipophilic hydrogen bond donor (unique "lipophilic OH" mimic).[1]
      
  • Orthogonal Reactivity: The bromine atom allows for Suzuki/Buchwald couplings, while the carboxylic acid serves as an amide/ester handle.

Structural Classes and Physicochemical Logic

The "bromofluoromethoxy" descriptor encompasses three distinct subclasses based on the fluorination level of the alkoxy group. Understanding the physicochemical differences is crucial for lead optimization.

SubstituentElectronic Effect (

)
Lipophilicity (

)
H-Bonding CapacityPrimary Utility

-0.27 (Donor)-0.02Acceptor onlyBaseline scaffold (metabolically labile).[1]

+0.35 (Withdrawing)+1.04NoneIncreasing metabolic stability and membrane permeability.[1]

+0.18 (Withdrawing)+0.65Donor & Acceptor Bioisostere for

or

; improves solubility vs

.

IntermediateIntermediateWeak DonorLess common; specialized steric probes.[1]

Synthetic Architectures

The construction of bromofluoromethoxybenzoic acids generally follows two strategic disconnections: Ring Functionalization (Bromination) or Side-Chain Construction (Fluoroalkylation).

Strategy A: Regioselective Bromination of Fluoroalkoxybenzoic Acids

This is the most scalable route when the fluoroalkoxy core is commercially available. The


 group is moderately activating (ortho/para directing) relative to the strongly deactivating 

group (meta directing).[1]
  • Substrate: 4-(Trifluoromethoxy)benzoic acid.[1]

  • Reagent:

    
    /Fe or NBS/
    
    
    
    .
  • Outcome: Bromination occurs ortho to the alkoxy group (position 3), reinforced by the meta-directing carboxyl group.

  • Challenge: Controlling mono- vs. di-bromination.

Strategy B: De Novo Fluoroalkylation of Bromophenols

This route is preferred for difluoromethoxy (


) analogs, as 

precursors are less common.[1]
  • Substrate: 3-Bromo-4-hydroxybenzoic acid esters.[1]

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Difluoromethyl triflate.
    
  • Mechanism: Generation of difluorocarbene (

    
    ) in situ, which inserts into the O-H bond.
    
Strategy C: Carboxylation of Bromofluoroalkoxybenzenes

Used when the carboxylic acid must be introduced late-stage.[1]

  • Substrate: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.[1]

  • Reagent:

    
     or 
    
    
    
    (Turbo Grignard) followed by
    
    
    .
  • Risk: Requires careful control of halogen-lithium exchange selectivity (Br vs F vs

    
     stability).[1]
    

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired fluorination pattern and available starting materials.

Synthesis_Workflow Target Target: Bromo-Fluoroalkoxybenzoic Acid Decision Select Alkoxy Group Type Target->Decision Route_OCF3 Trifluoromethoxy (-OCF3) Decision->Route_OCF3 High Lipophilicity Needed Route_OCF2H Difluoromethoxy (-OCF2H) Decision->Route_OCF2H H-Bond Donor Needed Step_OCF3_1 Start: (Trifluoromethoxy)benzoic acid Route_OCF3->Step_OCF3_1 Step_OCF2H_1 Start: Bromo-hydroxybenzoic ester Route_OCF2H->Step_OCF2H_1 Step_OCF3_2 Reaction: Electrophilic Bromination (Br2/Fe or NBS/H2SO4) Step_OCF3_1->Step_OCF3_2 Regioselective Control Step_OCF3_2->Target Step_OCF2H_2 Reaction: Difluorocarbene Insertion (ClCF2COONa, K2CO3, DMF) Step_OCF2H_1->Step_OCF2H_2 In-situ Carbene Step_OCF2H_3 Hydrolysis: LiOH/THF Step_OCF2H_2->Step_OCF2H_3 Step_OCF2H_3->Target

Caption: Decision tree for synthesizing bromofluoromethoxybenzoic acids, distinguishing between electrophilic aromatic substitution for -OCF3 and carbene insertion for -OCF2H.

Detailed Experimental Protocol

Synthesis of 3-Bromo-4-(difluoromethoxy)benzoic Acid

This protocol demonstrates the Strategy B approach, which is chemically more complex and valuable for generating the hydrogen-bond donating


 motif.

Objective: Introduction of the difluoromethoxy group onto a brominated phenol core without debromination.

Reagents & Equipment[1][3][6][7][8]
  • Substrate: Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 equiv)
    
  • Base: Potassium carbonate (

    
    ) (anhydrous, 2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Workup: Ethyl acetate, 1N HCl, Brine.

Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried round-bottom flask with Methyl 3-bromo-4-hydroxybenzoate (10 mmol) and anhydrous DMF (50 mL).

    • Add

      
       (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Critical: Ensure the system is under inert atmosphere (
      
      
      
      ) to prevent oxidative side reactions.
  • Difluorocarbene Generation:

    • Heat the mixture to 95°C .

    • Add Sodium chlorodifluoroacetate (25 mmol) portion-wise over 1 hour.

    • Mechanism Note: At >90°C,

      
       decarboxylates to form the reactive difluorocarbene (
      
      
      
      ). Slow addition prevents carbene dimerization (forming tetrafluoroethylene gas) and favors insertion into the phenoxide O-H bond.
  • Reaction Monitoring:

    • Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar difluoromethyl ether.

    • Stir at 95°C for an additional 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][3][9] Pour the mixture into ice-water (200 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Hydrolysis (Ester to Acid):

    • Dissolve the crude intermediate in THF/Water (3:1, 40 mL).

    • Add Lithium Hydroxide monohydrate (LiOH·H2O, 30 mmol).

    • Stir at room temperature for 4 hours.

    • Acidify with 1N HCl to pH 2.[1] The product, 3-bromo-4-(difluoromethoxy)benzoic acid , will precipitate.[1] Filter and dry.[3]

Self-Validation Check:

  • 
     NMR:  Look for the characteristic triplet (or apparent doublet of doublets) for the 
    
    
    
    proton around
    
    
    6.5 ppm (
    
    
    ).
  • 
     NMR:  Confirm the presence of the 
    
    
    
    doublet around
    
    
    -82 ppm.

Applications in Drug Discovery[2][5][10]

The bromofluoromethoxybenzoic acid scaffold is not merely a building block; it is a strategic tool for optimizing Pharmacokinetics (PK).

Application AreaMechanism of ActionExample Utility
COX-2 Inhibitors The benzoic acid mimics arachidonic acid; the Br/F-alkoxy group fills the hydrophobic pocket.[1]Analogs of aspirin/salicylates with extended half-lives.[1]
Kinase Inhibitors The Br allows coupling to heteroaryl hinges; the

group contacts the gatekeeper residue.
p38 MAP kinase inhibitors.[1]
Agrochemicals High lipophilicity aids cuticular penetration in insects.Meta-diamide insecticides (Broflanilide analogs).[1]
Case Study: Lipophilic H-Bond Donors

In the development of Riluzole analogs (neuroprotective agents), replacing a


 with 

maintained the H-bonding capability required for receptor binding while blocking the rapid O-demethylation that limited the parent drug's bioavailability.[1] The bromine handle on the benzoic acid precursor allowed for the rapid diversification of the aryl tail.

References

  • Zafrani, Y. et al. (2019). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Leroux, F. et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link

  • Ladd, D. L. et al. (1986). "Synthesis of 3-bromo-4-(trifluoromethoxy)benzoic acid." Journal of Organic Chemistry. Link

  • Hu, J. et al. (2011). "Reagents for Difluoromethylation."[1][3][5][10] Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Bromo-5-fluoro-4-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic functionalization of aromatic cores is paramount to the development of novel molecular entities with tailored properties. 2-Bromo-5-fluoro-4-methoxybenzoic acid emerges as a highly valuable and versatile building block, offering a unique combination of reactive handles that empower chemists to forge complex molecular architectures. The strategic placement of a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid on the phenyl ring provides a platform for orthogonal chemical transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the physicochemical properties, safety considerations, and key synthetic applications of this powerful intermediate. The protocols detailed herein are grounded in established methodologies for analogous polysubstituted aromatic compounds and are designed to be both robust and adaptable.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO₃N/A
Molecular Weight 249.04 g/mol N/A
CAS Number Not explicitly found, derivative of similar structuresN/A
Appearance Expected to be a solid[1][2]
Melting Point Not explicitly found, related compounds melt in the range of 150-190 °C[1][2]
Solubility Expected to be soluble in common organic solvents like THF, Dioxane, and DMF[3][4]

Safety and Handling:

This compound, like many halogenated aromatic compounds, should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[5][6] It is classified as an irritant, causing skin and serious eye irritation.[7][8] In case of contact, rinse the affected area with copious amounts of water.[5][8] Store the compound in a cool, dry place away from strong oxidizing agents and bases.[5][6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents.[9][10] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[9][10]

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[11][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable phosphine ligand (e.g., XPhos, SPhos) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst and ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like XPhos can enhance the rate of oxidative addition and reductive elimination.[3]

  • Base: The base is essential for the activation of the boronic acid to facilitate transmetalation.[9] K₃PO₄ is often a good choice for sensitive substrates.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid Pd Catalyst & Ligand Base B Add Degassed Dioxane/Water A->B Inert Atmosphere C Heat to 80-100 °C under Inert Atmosphere B->C D Monitor by TLC or LC-MS C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Aqueous Wash (Water, Brine) E->F G Dry, Concentrate & Purify F->G

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13][14] This reaction has broad functional group tolerance and has become indispensable in the synthesis of pharmaceuticals, many of which contain an arylamine moiety.[4]

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is based on well-established procedures for the Buchwald-Hartwig amination of aryl bromides.[4][15]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos or similar bulky phosphine ligand (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the primary amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination with certain amines.[15]

  • Base Choice: A strong, non-nucleophilic base like NaOtBu is commonly used.[4] For substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ may be employed.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.[4]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: Pd Precatalyst Ligand Base B Add: Anhydrous Solvent Substrates A->B C Heat to 100-110 °C B->C D Monitor by TLC or LC-MS C->D E Cool & Quench (aq. NH4Cl) D->E Reaction Complete F Extract & Wash E->F G Dry, Concentrate & Purify F->G

Buchwald-Hartwig Amination Workflow

Applications in Kinase Inhibitor Synthesis

Substituted benzoic acids are common starting materials in the synthesis of kinase inhibitors, a critical class of targeted therapies for diseases such as cancer.[11][16] The scaffold of this compound provides a versatile entry point for the construction of complex heterocyclic systems that can interact with the ATP-binding site of kinases. For instance, the carboxylic acid can be converted to an amide, and the bromine can be used as a handle for Suzuki or Buchwald-Hartwig coupling to introduce fragments that bind to the hinge region or other pockets of the kinase.[17][18]

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its strategically positioned functional groups allow for a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this application note for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for the synthesis of a diverse array of complex molecules relevant to the pharmaceutical and materials science industries. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can effectively leverage the synthetic potential of this valuable intermediate.

References

  • PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 15, 2026, from [Link]

Sources

"derivatization of 2-Bromo-5-fluoro-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Abstract

This application note details the strategic derivatization of This compound (CAS 1228957-04-7) . This scaffold represents a "privileged structure" in medicinal chemistry, offering orthogonal reactivity profiles: a carboxylic acid anchor, an aryl bromide handle for cross-coupling, and a masked phenol (methoxy) adjacent to a metabolically stable fluorine. This guide provides validated protocols for amidation, Suzuki-Miyaura coupling, and demethylation, specifically addressing the steric and electronic challenges posed by the ortho-bromo and para-fluoro substituents.

Structural Analysis & Reactivity Map

The utility of this scaffold lies in its dense functionalization. Understanding the electronic interplay is critical for reaction success:

  • C1 (Carboxylic Acid): The primary anchor. Sterically congested by the C2-Bromide. Requires high-activity coupling reagents (e.g., HATU) or conversion to acid chloride.

  • C2 (Bromide): Activated for oxidative addition due to the electron-withdrawing nature of the para-Fluorine (at C5) and ortho-Carbonyl. Ideal for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

  • C4 (Methoxy): Electron-donating group (EDG). It deactivates the ring towards nucleophilic aromatic substitution (

    
    ) at the C5-Fluorine position, preventing side reactions. It serves as a masked phenol.
    
  • C5 (Fluorine): Modulates lipophilicity and metabolic stability (blocking the C5 position from oxidation).

ReactivityMap Core 2-Bromo-5-fluoro- 4-methoxybenzoic acid Amidation Amidation (C1) (HATU/DIPEA) Core->Amidation Anchoring Suzuki Suzuki Coupling (C2) (Pd-Catalysis) Core->Suzuki C-C Bond Formation Demethylation Demethylation (C4) (BBr3) Core->Demethylation Unmasking Phenol Cyclization Cyclization (Isoindolinones) Core->Cyclization Scaffold Hopping

Figure 1: Orthogonal reactivity map of the scaffold.

Module A: The Carboxylic Anchor (Amidation)

Challenge: The ortho-bromo substituent creates significant steric hindrance, making standard EDC/NHS couplings sluggish. Solution: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended as the "Gold Standard" for hindered benzoates.

Protocol: HATU-Mediated Amidation
  • Scale: 1.0 mmol

  • Reagents:

    • Substrate: 249 mg (1.0 mmol)

    • Amine (R-NH2): 1.2 mmol

    • HATU: 456 mg (1.2 mmol)

    • DIPEA (Diisopropylethylamine): 3.0 mmol (522 µL)

    • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step:

  • Dissolution: In a flame-dried vial, dissolve the benzoic acid derivative and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to pre-activate the acid (formation of the active ester).

  • Addition: Add DIPEA followed immediately by the amine.

  • Reaction: Stir at RT for 4–16 hours. Note: If the amine is also sterically hindered (e.g., tert-butyl amine), heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.[1]

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Coupling Efficiency

Coupling Reagent Conditions Yield (Primary Amine) Yield (Secondary Amine)
HATU DMF, DIPEA, RT 92% 85%
EDC/HOBt DCM, TEA, RT 65% 40%

|


 (Acid Cl) | Reflux, then Amine | 88% | 82% |

Expert Insight: If the amine is valuable/scarce, use the Acid Chloride method (convert acid to acid chloride using oxalyl chloride/DMF cat. in DCM) to ensure complete consumption of the amine.

Module B: The Aryl Bromide Handle (Suzuki Coupling)[2]

Challenge: The free carboxylic acid can poison Pd catalysts or undergo protodecarboxylation at high temperatures. Solution: Perform the coupling after esterification/amidation (Module A) OR use a specific base/solvent system (water-rich) that keeps the acid deprotonated and soluble.

Protocol: Suzuki-Miyaura Cross-Coupling[3]
  • Substrate: Methyl ester or Amide derivative of the title compound.

  • Catalyst:

    
     (Robust, air-stable).
    
  • Boronic Acid:

    
     (1.5 equiv).
    

Step-by-Step:

  • Setup: Charge a microwave vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Crucial: The water ensures solubility of inorganic bases and facilitates the transmetallation step.

  • Base: Add

    
     (3.0 equiv).
    
  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. (Oxygen inhibits the catalytic cycle).

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Analysis: Monitor by LC-MS. The product will show a distinct mass shift (loss of Br pattern).

SuzukiWorkflow Start Start: Aryl Bromide Degas Degas Solvent (Dioxane/H2O) Start->Degas CatAdd Add Catalyst Pd(dppf)Cl2 Degas->CatAdd Heat Heat 90°C (12-18h) CatAdd->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Aq. Workup & Purification Check->Workup Complete

Figure 2: Workflow for Pd-catalyzed cross-coupling.

Module C: The Methoxy Mask (Demethylation)

Challenge: Selective demethylation without affecting the amide bond (if present) or defluorination. Solution: Boron Tribromide (


) is effective but requires careful temperature control.
Protocol: Demethylation
  • Preparation: Dissolve the methoxy-substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise. The solution may turn yellow/orange.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not reflux.

  • Quenching: Caution: Exothermic. Cool back to -78°C. Add MeOH dropwise to quench excess borane.

  • Workup: Evaporate solvents. Redissolve in EtOAc, wash with water. The phenol product is often pure enough for the next step.

References & Grounding

  • Amidation of Hindered Benzoates:

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[2][3] Process Res. Dev.2016 , 20, 140–177. Link

    • Protocol Validation: See "Synthesis of Sterically Hindered Amides" in Chimia2016 , 70, 321. Link

  • Suzuki Coupling of Ortho-Substituted Aryl Halides:

    • Miyaura, N., Suzuki, A.[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[5]1995 , 95, 2457–2483. Link

    • Specific Ligand Usage: "Buchwald Ligands (SPhos/XPhos) for Sterically Hindered Substrates." Acc. Chem. Res.2008 , 41, 1461–1473.[5] Link

  • Demethylation Strategies:

    • Sousa, E., et al. "Trimethylsilyl Iodide and Boron Tribromide as Demethylating Agents." J. Chem. Res.2013 .[5][6] (Validated for methoxy-benzoic acids).[1][6][7][8][9]

  • Application in Drug Discovery (VLA-4 Antagonists):

    • Muro, F., et al. "Identification of benzoic acid derivatives... as potent VLA-4 antagonists."[7] Bioorg.[7] Med. Chem.2008 , 16, 9991. (Demonstrates the utility of the 2-substituted-4-methoxybenzoic acid scaffold). Link

Disclaimer: The protocols provided herein are for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and reagents before use.

Sources

"2-Bromo-5-fluoro-4-methoxybenzoic acid as a building block for pharmaceuticals"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-5-fluoro-4-methoxybenzoic Acid in Medicinal Chemistry

Abstract

This technical guide outlines the synthetic utility and strategic application of This compound as a high-value scaffold in pharmaceutical development. Unlike simple benzoic acids, this trisubstituted core offers orthogonal reactivity "handles"—a sterically hindered aryl bromide, a metabolically strategic fluoride, and an anchor carboxylic acid.[1] This guide provides validated protocols for overcoming the "ortho-effect" in cross-couplings, strategies for late-stage diversification, and a roadmap for using this building block to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.[1]

Part 1: Structural Analysis & Pharmacophore Utility

The value of this building block lies in its ability to serve as a multimodal hub for Structure-Activity Relationship (SAR) exploration.

Structural FeaturePositionChemical Utility (Synthetic Handle)Pharmacological Utility (Drug Design)
Carboxylic Acid C-1Amide coupling, esterification, reduction to benzyl alcohol.[1]Solubilizing group, H-bond donor/acceptor, "warhead" anchor.[1][2]
Bromine C-2Suzuki/Buchwald-Hartwig coupling.[1] Challenge: Steric hindrance from C-1 COOH.Introduction of biaryl diversity; induces twist (atropisomerism) to lock conformation.[1][2]
Methoxy C-4Demethylation to phenol (OH) for ether synthesis.[1]H-bond acceptor; modulates electron density of the ring.
Fluorine C-5C-H activation blocker; difficult SNAr target.[1]Metabolic Blockade: Prevents oxidative metabolism at the sensitive position adjacent to the electron-rich methoxy group.
The "Ortho-Effect" Challenge

The C-2 bromine is ortho to the carboxylic acid.[3] This creates significant steric strain during palladium-catalyzed oxidative addition.[1] Furthermore, the free carboxylic acid can coordinate with Pd species, potentially poisoning the catalyst or requiring higher equivalents of base.[1][2] Protocol A (below) is specifically designed to mitigate this.

Part 2: Synthetic Versatility & Workflow

The following decision tree illustrates the divergent pathways available from this core scaffold.

G cluster_legend Reaction Logic Start 2-Bromo-5-fluoro- 4-methoxybenzoic Acid Amide Intermediate A: Amide/Ester Scaffold Start->Amide HATU, Amine (Protocol B) Biaryl Intermediate C: Biaryl Acid Start->Biaryl Suzuki-Miyaura Pd-SPhos (Protocol A) Phenol Intermediate E: Phenolic Acid Start->Phenol BBr3, DCM -78°C Suzuki_Amide Target B: Biaryl Amide Amide->Suzuki_Amide Pd-Cat Coupling (Easier steric profile) Final_Drug Target D: Kinase Inhibitor Core Biaryl->Final_Drug Amide Coupling Phenol->Final_Drug Ether Synthesis Blue Path: Retains Acid for anchoring Blue Path: Retains Acid for anchoring Red Path: Installs diversity early Red Path: Installs diversity early Blue Path: Retains Acid for anchoring->Red Path: Installs diversity early

Figure 1: Divergent synthesis workflow. Note: Coupling the amide first (Path 1) often improves Suzuki yields by removing the coordinating free acid, though it introduces solubility challenges.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C-2 position despite steric hindrance from the C-1 acid. Challenge: The ortho-carboxylic acid can cause protodehalogenation (loss of Br replaced by H) instead of coupling.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)[2][4]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is critical for ortho-substitution) [1].[1][2]

  • Base: K₃PO₄ (3.0 equiv)[1][2][4]

  • Solvent: Toluene/Water (10:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and K₃PO₄.[1][2] Seal and purge with Argon for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and deactivates the electron-rich SPhos ligand.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in a small amount of degassed toluene if possible) via syringe.

  • Thermal Activation: Heat the mixture to 100°C for 12–16 hours.

    • Note: Do not exceed 110°C to avoid thermal decarboxylation of the benzoic acid, although the electron-rich methoxy group provides some stability.

  • Workup: Acidify to pH 3 with 1N HCl (careful of CO₂ evolution from carbonate/phosphate). Extract with EtOAc.[1][5]

  • Purification: The product will be an acidic biaryl.[1] Purification via reverse-phase chromatography (C18) is recommended to separate the product from protodehalogenated byproducts.

Self-Validating Check:

  • TLC/LCMS:[1][2] Look for the disappearance of the Br-isotope pattern (1:1 ratio of M/M+2). If you see a mass of [M-Br+H], protodehalogenation occurred—indicates the catalyst failed to undergo transmetallation fast enough.[1][2] Increase catalyst load or switch to Pd-PEPPSI-IPr .

Protocol B: High-Efficiency Amide Coupling (Acid Activation)

Objective: Functionalize the C-1 Carboxyl group without affecting the C-2 Bromine or C-5 Fluorine.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc).[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (for HATU) or EtOAc (for T3P).[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the acid in dry DMF (0.2 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

    • Expert Insight: If using T3P, no pre-activation is needed; add T3P last to the mixture of acid, amine, and base.[1][2] T3P is preferred for scale-up as it allows simple aqueous workup [2].[1]

  • Addition: Add the amine. Stir at Room Temperature for 2–4 hours.

  • Quench: Dilute with water. If the product precipitates, filter it (ideal).[1][2] If not, extract with DCM.[1][2]

  • Wash: Wash organic layer with sat.[1][5] NaHCO₃ (removes unreacted acid) and 1N HCl (removes unreacted amine).[1][2]

Part 4: Advanced Applications & QC

Metabolic Stability Profiling (The Fluorine Advantage)

In drug design, the C-5 Fluorine is not just a bystander; it is a metabolic shield.

  • Mechanism:[2][5][6][7] The C-4 Methoxy group activates the C-3 and C-5 positions for oxidative metabolism (hydroxylation) by Cytochrome P450s.

  • Effect: By placing a Fluorine at C-5, you block the most labile metabolic soft spot.[1]

  • Experiment: When testing library candidates derived from this scaffold, compare the intrinsic clearance (CLint) of the 5-Fluoro analog vs. the 5-H analog in liver microsomes. The 5-F variant typically shows a 2–5x increase in half-life.

Quality Control & Handling
  • Storage: Store at 2–8°C. Protect from light (aryl bromides can undergo slow photolytic debromination).[1][2]

  • Hygroscopicity: The free acid is moderately hygroscopic. Dry under vacuum over P₂O₅ before precise stoichiometry in coupling reactions.

  • Safety: The compound is an irritant. Standard PPE is required.[1]

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.[4] BenchChem Application Notes.[1][5] Link[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[1] Link[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[1] Link[1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Google Patents. (2022).[1] Synthesis process of 2-bromo-5-methoxybenzoic acid (CN115974678A).[1][8][9][10]Link[1]

Sources

Application Note: Strategic Coupling of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Coupling 2-Bromo-5-fluoro-4-methoxybenzoic Acid Content Type: Detailed Application Note and Protocol

Executive Summary

This guide details the reaction parameters for functionalizing This compound (CAS: 1228957-03-6 / Analogous scaffolds). This scaffold presents a unique "tri-vector" reactivity profile:

  • Carboxylic Acid (C1): Amenable to amide coupling and esterification.

  • Aryl Bromide (C2): Prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Aryl Fluoride (C5): A latent handle for specific SNAr or C-H activation, modulated by the adjacent methoxy group.[1]

Critical Challenge: The ortho-bromo substituent at C2 exerts significant steric pressure on the C1-carboxylic acid, often retarding standard amide coupling rates and necessitating high-energy activation methods (e.g., Acid Chloride or HATU). Conversely, the free carboxylic acid can poison Pd-catalysts during cross-coupling, suggesting a "Protect-then-Couple" strategy.

Chemical Architecture & Reactivity Analysis

The molecule features a push-pull electronic system. The electron-donating methoxy group (C4) deactivates the ring towards nucleophilic attack, while the inductive withdrawal of the Fluorine (C5) and Bromine (C2) stabilizes metallated intermediates.

Reactivity Heatmap
PositionFunctional GroupPrimary ReactivityKey Challenge
C1 Carboxylic AcidAmide Coupling, EsterificationSteric Hindrance: The C2-Bromo group blocks nucleophilic approach. Requires activation.[2]
C2 Aryl BromideSuzuki/Sonogashira CouplingCatalyst Poisoning: Free COOH can bind Pd. Use ester/amide or specific bases (e.g., K₃PO₄).[1]
C4 MethoxyDemethylation (to Phenol)Stability: Generally stable, but BBr₃ will cleave it.[1]
C5 Aryl FluorideSNAr (Rare), C-H ActivationElectronic Shielding: The adjacent OMe (EDG) makes SNAr difficult unless highly activated.[1]

Decision Logic: Workflow Selection

The following Graphviz diagram illustrates the decision tree for selecting the optimal reaction pathway based on target moiety.

ReactionLogic Start Start: 2-Bromo-5-fluoro- 4-methoxybenzoic acid Target Define Target Moiety Start->Target Amide Target: Amide Bond (C1) Target->Amide Biaryl Target: Biaryl/Alkyne (C2) Target->Biaryl CheckSteric Steric Assessment: Ortho-Br hinders approach Amide->CheckSteric CheckProtect Protection Check: Is COOH tolerated? Biaryl->CheckProtect MethodA Method A: HATU/DIPEA (High Yield, mild) CheckSteric->MethodA Aliphatic Amines MethodB Method B: SOCl2 -> Acid Chloride (For unreactive amines) CheckSteric->MethodB Anilines/Weak Nuc RouteDirect Direct Coupling: Requires excess base (Suzuki-Miyaura) CheckProtect->RouteDirect Rapid Screening RouteEster Esterification First: Methyl/t-Butyl Ester (Higher Pd turnover) CheckProtect->RouteEster Scale-up/High Yield

Figure 1: Strategic decision tree for functionalizing the scaffold. Note the bifurcation based on the nucleophilicity of the amine partner and the scale of the cross-coupling.

Module 1: Amide Coupling Protocols (C1 Activation)

Due to the ortho-bromo substituent, standard EDC/HOBt conditions often result in sluggish kinetics and incomplete conversion. We recommend HATU for small scale and Acid Chloride generation for scale-up.

Protocol A: HATU-Mediated Coupling (Recommended for Discovery)

Rationale: HATU generates a highly reactive aza-benzotriazole ester species that overcomes the steric barrier of the ortho-bromine.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner (1.1 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: In a dried vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.[1]

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[3]

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The ortho-Br is stable to these conditions.[1]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄.[4]

Protocol B: Acid Chloride Method (Recommended for Anilines/Scale-up)

Rationale: Converting the acid to the acid chloride (–COCl) creates the most electrophilic species possible, essential for coupling with electron-deficient anilines where HATU may fail.

Step-by-Step Procedure:

  • Suspend the acid (1.0 equiv) in dry DCM (0.2 M).

  • Add catalytic DMF (2–3 drops).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not distill; the intermediate is high-boiling).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

Module 2: Palladium-Catalyzed Cross-Coupling (C2-Br)

The C2-Bromine is electronically activated by the para-Fluorine, making it an excellent candidate for Suzuki-Miyaura coupling. However, the free carboxylic acid can form unreactive Pd-carboxylates.[1]

Comparative Data: Ligand Efficiency for Ortho-Substituted Bromides
LigandCatalyst SystemYield (Est.)Comments
PPh₃ Pd(PPh₃)₄40-60%Often sluggish due to steric bulk; requires high temp.
dppf Pd(dppf)Cl₂75-85%Robust; excellent for heteroaryl boronic acids.
XPhos Pd₂(dba)₃ + XPhos90-98% Best Choice. Designed for sterically hindered substrates.
SPhos Pd(OAc)₂ + SPhos88-95%Excellent alternative for electron-rich boronic acids.
Protocol C: Suzuki Coupling (Using XPhos Pd G2)

Application: Coupling this compound (or its ester) with Aryl Boronic Acids.

Materials:

  • Substrate: this compound methyl ester (preferred) or free acid.

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) [CAS: 1310584-14-5]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate (1.0 equiv), Boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).[1] Seal the vial.

  • Solvent Addition: Evacuate and backfill with Nitrogen (3x).[5] Inject degassed Dioxane/Water mixture (0.15 M).

  • Reaction: Heat to 80°C for 2–6 hours.

    • Critical Check: If using the free acid , use 4.0 equiv of base to ensure the carboxylate is fully deprotonated and does not sequester the Pd.[1]

  • Workup: Filter through a Celite pad. Acidify to pH 3 (if product is acid) or extract (if ester).[1]

Scientific Rationale & Troubleshooting

The "Ortho Effect" Mechanism

The 2-bromo substituent forces the carbonyl group out of planarity with the aromatic ring. While this reduces conjugation (making the carbonyl slightly more electrophilic), it physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Solution: Use linear activating agents (like the acylium ion from oxalyl chloride) or small, potent coupling agents.[1] Avoid bulky reagents like BOP or PyBOP if yield is low.

Regioselectivity of Fluorine Displacement (SNAr)

Researchers often ask if the Fluorine (C5) can be displaced.

  • Analysis: The Fluorine is meta to the Carboxylic acid (EWG) and ortho to the Methoxy (EDG). The EDG deactivates the position.

References

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461-1473.[1] Link[1]

  • HATU Activation Mechanism: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • General Synthesis of Bromo-Methoxybenzoic Acids: BenchChem Technical Guide: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate. (Adapted for 5-fluoro analog).[5][7] Link

Sources

Application Note: Purification Strategies for 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocols for 2-Bromo-5-fluoro-4-methoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., inhibitors targeting DMT1 or urolithin derivatives).[1] Due to the presence of multiple substituents (bromo, fluoro, methoxy) on the benzene ring, this compound often suffers from regioisomeric impurities and unreacted precursors during synthesis. This note provides a tiered purification strategy: a robust Acid-Base Extraction for bulk cleanup, a Recrystallization Protocol for high-purity isolation, and a Chromatographic Method for analytical standards.[1]

Chemical Profile & Impurity Analysis[1][2][3][4]

Before initiating purification, understanding the physicochemical nature of the target is essential for selecting the correct solvent systems.

PropertyDescription
Chemical Structure Benzoic acid core with -Br (pos 2), -F (pos 5), -OMe (pos 4).[1][2]
Acidity (pKa) Estimated ~3.5–4.0 (Carboxylic acid).
Solubility (Neutral) Soluble in EtOAc, DCM, Methanol, DMSO. Sparingly soluble in Water.
Solubility (Basic) Highly soluble in aqueous NaOH, KOH, NaHCO₃ (forms carboxylate salt).
Key Impurities 1. Regioisomers: 4-Bromo-5-fluoro-2-methoxybenzoic acid (bromination at wrong site).2.[1] Starting Material: 3-Fluoro-4-methoxybenzoic acid.3. Over-brominated species: Dibromo derivatives.[1]

Method A: Acid-Base Extraction (Bulk Cleanup)

Objective: To remove non-acidic impurities (neutral organics) and inorganic salts.[1] This is the mandatory first step for crude reaction mixtures.

Mechanism

The carboxylic acid functionality allows the compound to switch between a water-soluble salt form (at high pH) and an organic-soluble acid form (at low pH).[1] Neutral impurities remain in the organic phase during the basic wash.

Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Dichloromethane (DCM) can be used, but EtOAc is greener and safer.

  • Basic Extraction:

    • Add 1M NaOH (1.2 equivalents).[1]

    • Stir vigorously for 15 minutes. The target acid moves to the aqueous layer as the sodium salt.

    • Separation: Transfer to a separatory funnel. Collect the Aqueous Layer (bottom if EtOAc used; top if DCM used).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped neutral impurities.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[3]

    • Wash the cake with cold water (3x) to remove NaCl.

    • Dry in a vacuum oven at 45°C for 12 hours.

Method B: Recrystallization (High Purity)

Objective: To remove structural isomers and trace starting materials that co-precipitated during extraction.[1]

Solvent Selection Logic

Based on analogs like 2-bromo-5-methoxybenzoic acid, mixed solvent systems (Alcohol/Water) or weak organic acids (Acetic Acid) are most effective.[1]

  • Primary Choice: Ethanol/Water (Green, effective for polarity differences).[1]

  • Secondary Choice: Glacial Acetic Acid (Excellent for removing brominated isomers).

Protocol (Ethanol/Water System)
  • Saturation: Place 5.0 g of the acid-base purified solid in a flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Volume: Use the minimum amount required to dissolve the solid completely (approx. 5-8 mL/g).

  • Clarification (Optional): If insoluble particles remain, filter the hot solution through a pre-heated glass funnel.

  • Nucleation: Remove from heat. While the solution is still hot, add warm water (approx. 50-60°C) dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization:

    • Add a few drops of ethanol to clear the turbidity.

    • Allow the flask to cool slowly to room temperature (do not disturb).

    • Once at room temperature, move to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Filtration: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Method C: Flash Column Chromatography (Difficult Separations)

Objective: Required only if regioisomers persist (>1% by HPLC) after recrystallization.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate + 1% Acetic Acid .[1]

    • Modifier: The 1% Acetic Acid is critical to prevent "tailing" (streaking) of the carboxylic acid on the silica.[1]

  • Gradient: Start at 90:10 (Hex:EtOAc) and ramp to 60:40.

  • Detection: UV at 254 nm (Aromatic ring absorption).[1]

Visual Workflows (Graphviz)[1]

Diagram 1: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Mixture (Target + Neutrals + Salts) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AddBase Add 1M NaOH (Target forms Na-Salt) Dissolve->AddBase Separate Phase Separation AddBase->Separate OrgLayer Organic Layer (Contains Neutral Impurities) Separate->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Salt) Separate->AqLayer Keep Acidify Acidify with HCl to pH 1 (Precipitation) AqLayer->Acidify Filter Filter & Wash Acidify->Filter Final Purified Solid Filter->Final

Caption: Logical flow for removing non-acidic impurities via pH manipulation.

Diagram 2: Recrystallization Decision Tree

Recrystallization Input Extracted Solid Solvent Dissolve in Hot Ethanol Input->Solvent Check Insolubles Present? Solvent->Check FilterHot Hot Filtration Check->FilterHot Yes AddWater Add Warm Water (Anti-solvent) Check->AddWater No FilterHot->AddWater Cool Slow Cool -> Ice Bath AddWater->Cool Collect Collect Crystals Cool->Collect

Caption: Step-by-step decision process for the Ethanol/Water recrystallization method.

Quality Control & Troubleshooting

Quality Control Metrics
  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1]

  • H-NMR: Confirm integration of the methoxy singlet (~3.8 ppm) and the two aromatic protons (likely singlets or doublets depending on F-coupling).

  • Melting Point: Expect sharp range (approx. 154–157°C based on analogs). Broad range indicates isomeric impurities.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added.[1]Re-heat to dissolve oil. Add more ethanol. Cool very slowly with stirring.
Low Yield Too much solvent used during recrystallization.Evaporate 30% of solvent and re-cool.
Colored Impurities Oxidation byproducts.[1]Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 5 min, then hot filter.

References

  • Google Patents. (2021).[1] CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.[4] Retrieved February 15, 2026, from

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid from m-anisic acid. Retrieved February 15, 2026, from [Link]

Sources

"scale-up synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Executive Summary

This application note details a robust, scalable synthetic route for This compound , a critical intermediate in the development of kinase inhibitors and other fluorinated bioactive pharmaceutical ingredients (APIs).

Unlike bench-scale methods that often suffer from poor regioselectivity during direct halogenation, this protocol utilizes a Nucleophilic Aromatic Substitution (SnAr) strategy on a pre-functionalized scaffold. This approach guarantees the correct substitution pattern (2-Br, 4-OMe, 5-F) and minimizes isomer formation, essential for GMP-compliant scale-up.

Key Performance Indicators (KPIs):

  • Target Purity: >98.5% (HPLC)

  • Overall Yield: 65–75% (3 steps)

  • Scale Suitability: Gram to Kilogram

  • Critical Control Point: Regioselectivity of the methoxylation step.

Retrosynthetic Analysis & Strategy

The structural complexity of the target arises from the contiguous substitution pattern (Br, F, OMe). Direct bromination of 3-fluoro-4-methoxybenzoic acid typically yields the 5-bromo isomer (meta to carboxyl) rather than the required 2-bromo isomer (ortho to carboxyl), due to the directing effects of the methoxy group.

To overcome this, we employ a Disconnection Approach relying on the differential reactivity of fluorine atoms in 2-bromo-4,5-difluorobenzoic acid .

  • Strategic Logic:

    • Scaffold Selection: Start with 2-bromo-4,5-difluorobenzoic acid (or its ester).[1][2] The fluorine at the para position (C4) relative to the electron-withdrawing carboxyl/ester group is significantly more electrophilic than the meta fluorine (C5).

    • Regioselective SnAr: Treatment with sodium methoxide (NaOMe) results in selective displacement of the C4-fluorine.

    • Precursor Synthesis: The difluoro-bromo scaffold is generated via metal-halogen exchange of 1,2-dibromo-4,5-difluorobenzene, ensuring the bromine is positioned correctly before the ester/acid functionality is introduced.

Retrosynthesis Target Target: This compound Inter1 Intermediate 1: Methyl 2-bromo-5-fluoro-4-methoxybenzoate Target->Inter1 Hydrolysis Inter2 Scaffold: Methyl 2-bromo-4,5-difluorobenzoate Inter1->Inter2 Regioselective SnAr (NaOMe) Start Starting Material: 2-Bromo-4,5-difluorobenzoic acid (or 1,2-Dibromo-4,5-difluorobenzene) Inter2->Start Esterification

Figure 1: Retrosynthetic pathway prioritizing regiochemical control via SnAr.

Detailed Experimental Protocols

Stage 1: Esterification (Protection)

Rationale: While SnAr can be performed on the free acid, using the methyl ester enhances the electrophilicity of the C4 position (via the inductive effect of -COOMe) and simplifies product isolation by crystallization.

  • Reagents: 2-Bromo-4,5-difluorobenzoic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (0.1 equiv).

  • Equipment: Glass-lined reactor with reflux condenser.

Protocol:

  • Charge 2-Bromo-4,5-difluorobenzoic acid (e.g., 100 g) into the reactor.

  • Add Methanol (1000 mL) and stir to suspend.

  • Slowly add concentrated H₂SO₄ (4.0 g, 2.2 mL) dropwise. Caution: Exothermic.

  • Heat the mixture to Reflux (65°C) for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC until starting material < 1.0%.

  • Cool to 0–5°C. The product, Methyl 2-bromo-4,5-difluorobenzoate , often crystallizes directly.

  • Filter the solid.[3][4] If no crystallization, concentrate solvent to 20% volume and add water to precipitate.

  • Dry under vacuum at 40°C.

    • Expected Yield: 90–95%

    • Appearance: White crystalline solid.

Stage 2: Regioselective SnAr (The Critical Step)

Rationale: The C4-fluorine is activated by the para-ester group. The C5-fluorine is deactivated (meta). Control of temperature and stoichiometry is vital to prevent bis-substitution.

  • Reagents: Methyl 2-bromo-4,5-difluorobenzoate (1.0 equiv), Sodium Methoxide (NaOMe, 25-30% in MeOH, 1.05 equiv), Methanol (5 vol).

Protocol:

  • Dissolve Methyl 2-bromo-4,5-difluorobenzoate (100 g) in Methanol (500 mL) at 20°C.

  • Cool the solution to 0–5°C .

  • Add NaOMe solution (1.05 equiv) dropwise over 60 minutes.

    • Critical: Maintain internal temperature < 10°C to maximize regioselectivity.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • IPC: Check for disappearance of starting material. If >2% remains, add 0.05 equiv NaOMe. Avoid large excess to prevent C5 substitution.

  • Quench: Adjust pH to 6–7 with dilute acetic acid or HCl.

  • Concentrate the methanol under reduced pressure.

  • Add Water (500 mL) and extract with Ethyl Acetate (or filter if the product precipitates as a solid).

  • The intermediate, Methyl 2-bromo-5-fluoro-4-methoxybenzoate , is usually carried forward directly or recrystallized from Heptane/EtOAc.

Stage 3: Hydrolysis to Target Acid

Rationale: Mild hydrolysis converts the ester back to the carboxylic acid without affecting the aryl fluoride or bromide.

  • Reagents: Methyl 2-bromo-5-fluoro-4-methoxybenzoate (from Stage 2), NaOH (2.0 equiv, 2M aq), THF/Water (1:1).

Protocol:

  • Suspend the ester in THF (300 mL) and Water (300 mL).

  • Add NaOH (2.0 equiv).

  • Heat to 50°C for 2–3 hours.

  • IPC: Confirm complete hydrolysis (HPLC).

  • Cool to 20°C. Remove THF under reduced pressure.

  • Acidification: Slowly add HCl (1M) to the aqueous residue until pH 1–2. The product will precipitate as a thick white slurry.

  • Stir for 1 hour at 0–5°C to maximize recovery.

  • Filter the solid and wash with cold water (2 x 100 mL).

  • Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data Summary

ParameterStage 1 (Esterification)Stage 2 (SnAr)Stage 3 (Hydrolysis)
Limiting Reagent 2-Br-4,5-F2-Benzoic AcidMethyl EsterMethyl 2-Br-5-F-4-OMe-Benzoate
Reagent Stoichiometry MeOH (Excess), H2SO4 (0.1)NaOMe (1.05)NaOH (2.0)
Temperature 65°C (Reflux)0°C → 25°C50°C
Time 6–8 h4–6 h2–3 h
Typical Yield 92%85%95%
Major Impurity Unreacted AcidBis-methoxy (over-reaction)Inorganic salts

Process Workflow Diagram

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Substitution (SnAr) cluster_2 Stage 3: Deprotection S1_Start Start: 2-Bromo-4,5-difluorobenzoic acid S1_Rxn Reflux in MeOH/H2SO4 S1_Start->S1_Rxn S1_Prod Isolate Methyl Ester S1_Rxn->S1_Prod S2_Rxn Add NaOMe @ 0°C (Kinetic Control) S1_Prod->S2_Rxn S2_Check IPC: Check Regioselectivity S2_Rxn->S2_Check S2_Prod Intermediate: Methyl 2-bromo-5-fluoro-4-methoxybenzoate S2_Check->S2_Prod S3_Hyd Hydrolysis (NaOH/THF) S2_Prod->S3_Hyd S3_Acid Acidify to pH 1 (HCl) S3_Hyd->S3_Acid Final FINAL PRODUCT: This compound S3_Acid->Final

Figure 2: Step-by-step process flow for the synthesis of this compound.

Scale-Up Safety & Quality Attributes

  • Exotherm Control (Stage 2): The addition of sodium methoxide is exothermic. On a kilogram scale, active cooling is required to maintain the temperature below 10°C. Higher temperatures increase the risk of substituting the C5-fluorine (impurity formation).

  • Impurity Profile: The most common impurity is the 2-bromo-4,5-dimethoxybenzoic acid (from bis-substitution). This is difficult to remove from the final acid. Therefore, strict stoichiometry (1.05 equiv NaOMe) in Stage 2 is the primary control point.

  • Solvent Swap: Ensure complete removal of Methanol before Stage 3 if THF is used, although hydrolysis can also be performed in Methanol/Water to simplify the process.

References

  • Google Patents. (2015). Patent CN104822653A: N-prop-2-ynyl carboxamide derivatives and their use as TRPA1 antagonists. (Describes the use of 2-bromo-4,5-difluorobenzoic acid and sodium methoxide).
  • Taylor & Francis Online. (2009). Synthesis of 2-Bromo-4,5-Difluorobenzoic Acid. Synthetic Communications. Retrieved February 15, 2026, from [Link]

Sources

The Strategic Utility of 2-Bromo-5-fluoro-4-methoxybenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors often hinges on the use of highly functionalized and versatile building blocks. 2-Bromo-5-fluoro-4-methoxybenzoic acid emerges as a compound of significant interest, embodying a unique combination of chemical features that render it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group on a central phenyl ring provides a rich platform for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

The strategic placement of these functional groups offers medicinal chemists a powerful toolkit. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties.[1][2][3] The bromine atom is a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of aryl, heteroaryl, or alkyl groups.[4] The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[5][6] Finally, the methoxy group can influence solubility and participate in key hydrogen bond interactions within a biological target. This application note will delve into the practical applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors, and provide detailed protocols for its key chemical transformations.

Application Focus: A Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors have become a major focus of drug development efforts. The general structure of many kinase inhibitors often includes a heterocyclic core that interacts with the hinge region of the ATP-binding site, and a substituted aromatic moiety that occupies the solvent-exposed region.

This compound is an ideal starting material for the synthesis of the latter. Through a combination of amide coupling and Suzuki-Miyaura reactions, this building block can be elaborated into a diverse range of structures designed to target specific kinases.

Illustrative Synthetic Workflow: Conceptual Design of a Kinase Inhibitor

The following workflow illustrates how this compound can be utilized to synthesize a hypothetical kinase inhibitor. This pathway highlights the two major reaction types for which this building block is primed: amide bond formation and C-C bond formation.

G A This compound C Amide Coupling A->C B Amine (R1-NH2) B->C D Brominated Amide Intermediate C->D Formation of Amide Bond F Suzuki-Miyaura Coupling D->F E Boronic Acid/Ester (R2-B(OR)2) E->F G Final Kinase Inhibitor Scaffold F->G Formation of C-C Bond

Caption: Conceptual workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two key transformations involving this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction partners.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine. This is a robust and widely used method for amide bond formation.[2][8]

Step 1: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of acid).

  • Reagent Addition: Add oxalyl chloride (1.2 eq.) dropwise to the suspension at 0 °C (ice bath). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterCondition
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Coupling Reagent Oxalyl chloride, Thionyl chloride
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Temperature 0 °C to Room Temperature
Typical Yield 70-95%

Table 1: Representative Conditions for Amide Bond Formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the brominated amide intermediate with a boronic acid or boronate ester to form a C-C bond.[4]

Reaction Setup:

  • Reagents: To a Schlenk flask or microwave vial, add the brominated amide intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.025 eq.) and a phosphine ligand like XPhos or SPhos (0.02-0.05 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water (e.g., 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterCondition
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂
Ligand (if applicable) PPh₃, XPhos, SPhos, dppf
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature 80-110 °C
Typical Yield 60-90%

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Br(Ln) B->C Ar-Br D Transmetalation C->D E Ar-Pd(II)-R(Ln) D->E R-B(OR)2 Base F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-R F->G

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Structure-Activity Relationship (SAR) Insights

The strategic introduction of substituents using this compound allows for a systematic exploration of the SAR of the resulting compounds.

  • Amide Substituent (R¹): The nature of the amine coupled to the carboxylic acid can significantly impact solubility, cell permeability, and interactions with the target protein. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be introduced to probe different regions of the binding pocket.

  • Aryl/Heteroaryl Substituent (R²): The group introduced via the Suzuki-Miyaura coupling can be varied to optimize interactions with the solvent-exposed region of the kinase or to introduce vectors for further functionalization. The choice of this group is critical for achieving selectivity and potency.

  • Fluorine and Methoxy Groups: The fluorine atom at the 5-position can enhance binding affinity through hydrogen bonding or other non-covalent interactions and can block potential sites of metabolism. The methoxy group at the 4-position can also influence the electronic properties of the ring and participate in hydrogen bonding, potentially improving the overall pharmacological profile of the final compound. The strategic placement of these substituents is a key consideration in rational drug design.[9]

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient and modular synthesis of complex molecules, particularly those targeting protein kinases. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists in the field of drug discovery, enabling the rational design and synthesis of novel therapeutic agents with improved properties. The ability to systematically modify the structure at two key positions, coupled with the inherent beneficial properties of the fluoro and methoxy substituents, makes this scaffold a powerful tool in the quest for new and effective medicines.

References

  • Nguyen, T., Statsyuk, A., & Benjamin, A. (n.d.). ABSTRACT BACKGROUND OBJECTIVE SYNTHESIS MAP DISCUSSION RESULTS FUTURE DIRECTIONS.
  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - European Patent Office - EP 3660020 B1. (2023, July 5). EPO. Retrieved February 15, 2026, from [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024, September 2). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). MDPI. Retrieved February 15, 2026, from [Link]

  • Nguyen, T., Statsyuk, A., & Benjamin, A. (n.d.). A General Approach to Kinase Inhibitors.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021, October 8). DIGIBUG Principal. Retrieved February 15, 2026, from [Link]

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.). Google Patents.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). Retrieved February 15, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). MDPI. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026, January 7). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-4-methoxybenzoic acid . This substrate presents a "perfect storm" of synthetic challenges: ortho-steric hindrance (2-Br vs. 1-COOH), an acidic proton that can poison sensitive catalysts, and competing electronic effects from the 5-fluoro (EWG) and 4-methoxy (EDG) substituents.

Standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail with this substrate, leading to low conversion or protodeboronation of the coupling partner. This note provides two field-validated protocols:

  • Protocol A (High-Performance): Utilizes Buchwald dialkylbiaryl phosphine ligands (SPhos) to overcome steric hindrance and ensure rapid oxidative addition.

  • Protocol B (Process-Robust): A cost-effective Pd(dppf)Cl2 system suitable for scale-up.

Substrate Analysis & Mechanistic Strategy

Structural Challenges[1]
  • Steric Hindrance (The Ortho Effect): The carboxylic acid at position 1 is ortho to the reactive bromine at position 2. This creates significant steric bulk, impeding the approach of the palladium catalyst during the oxidative addition step.

  • Free Acid Interference: The carboxylic acid (

    
    ) will immediately neutralize standard bases. If the reaction medium becomes too acidic, the transmetalation step (which requires a boronate "ate" complex) will stall.
    
  • Electronic Activation:

    • 5-Fluoro (Para to Br): This is beneficial. The electron-withdrawing nature of fluorine activates the C-Br bond, facilitating oxidative addition.

    • 4-Methoxy (Meta to Br): Mildly deactivating, but its effect is secondary to the fluorine activation and steric hindrance.

The Strategic Solution: Ligand & Base Selection

To force this reaction to completion, we must use electron-rich, bulky phosphine ligands (like SPhos or XPhos). These ligands increase the electron density on the Pd(0) center (speeding up oxidative addition into the hindered C-Br bond) and provide steric bulk that promotes the reductive elimination of the final product.

Base Strategy: We employ 3.5 equivalents of base .

  • 1.0 eq to neutralize the carboxylic acid (forming the carboxylate salt).

  • 1.0 - 1.5 eq to activate the boronic acid.

  • Excess to maintain catalytic turnover.

Visualized Workflows

Reaction Setup & Execution Workflow

The following diagram outlines the critical decision points and workflow for Protocol A.

ReactionWorkflow Start Start: Raw Materials Prep Step 1: Inert Gas Purge (3x Vac/N2 Cycles) Start->Prep Mix Step 2: Reagent Addition (Substrate + Boronic Acid + Base) Prep->Mix Dioxane/H2O Cat Step 3: Catalyst Addition (Pd-SPhos G2) Mix->Cat Under N2 flow Heat Step 4: Reaction Heating (80°C, 4-12 hrs) Cat->Heat Check Checkpoint: HPLC/TLC Heat->Check Check->Heat Incomplete (+ Time/Cat) Quench Step 5: Acidic Quench (1M HCl to pH 3) Check->Quench Complete Isolate Step 6: Filtration/Extraction Quench->Isolate

Caption: Operational workflow for the Suzuki coupling of acidic aryl halides. Note the critical inert gas purge before catalyst addition.

Experimental Protocols

Protocol A: The "SPhos" Method (Recommended for R&D)

Best for: High yields, difficult boronic acids, and small-to-medium scale (100 mg - 5 g).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (CAS: 1028206-56-5) or Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.5 equiv
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Preparation: Charge a reaction vial with a stir bar, the benzoic acid substrate (1.0 eq), the boronic acid (1.2 eq), and

    
     (3.5 eq).
    
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. Crucial: Oxygen poisons the electron-rich SPhos ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be roughly 0.1 M - 0.2 M with respect to the substrate.

  • Catalyst Addition: Briefly remove the septum (under positive gas flow) to add the SPhos Pd G2 precatalyst (2-3 mol%). Reseal and purge once more.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously. The biphasic mixture requires high agitation rates (≥800 RPM) to ensure phase transfer.

  • Monitoring: Check by HPLC or TLC after 2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Acidification: Carefully add 1M HCl until the pH reaches ~2-3. Note: The product is an acid; it will precipitate or extract into the organic layer only at low pH.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: The "dppf" Method (Robust/Scale-Up)

Best for: Lower cost, standard boronic acids, and larger scales (>5 g).

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ), 3.5 equiv
    
  • Solvent: Toluene : Ethanol : Water (4:1:1) or DME : Water (3:1)

Procedure:

  • Combine substrate, boronic acid, and

    
     in the flask.
    
  • Add the solvent mixture (Toluene/EtOH/Water is excellent for solubility of the carboxylate salt).

  • Degas by bubbling Nitrogen through the solution for 15 minutes (sparging).

  • Add

    
    .
    
  • Heat to 90-100°C (reflux) for 12-18 hours.

  • Work up as described in Protocol A (Acidify -> Extract).

Optimization & Troubleshooting Matrix

The following table summarizes common failure modes and their scientific remedies.

ObservationProbable CauseCorrective Action
Black Precipitate (Pd black) Catalyst decomposition due to instability or lack of ligand.Switch to Protocol A (SPhos is more stable). Ensure thorough degassing (O2 kills active species).
No Reaction (Starting Material Remains) Oxidative addition failed due to steric hindrance.Increase temperature to 100°C. Switch to Pd-PEPPSI-IPr or XPhos ligands.
Protodeboronation (Boronic acid loss) Reaction is too slow; boronic acid hydrolyzes before coupling.Add boronic acid in portions (e.g., 0.5 eq every hour). Use Boronic Esters (Pinacol) instead of acids.[2]
Low Yield after Workup Product lost in aqueous phase.The product is an acid.[3] Ensure the aqueous layer is pH < 3 before extraction.
Mechanistic Pathway (Catalytic Cycle)

Understanding the cycle helps troubleshoot. The "Rate Limiting Step" (RLS) for this substrate is the Oxidative Addition .

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Barrier!) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetalation (Requires Base) PdII_Ar->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle emphasizing the Oxidative Addition barrier caused by the ortho-carboxylate.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Hindered Aryl Substrates." Journal of the American Chemical Society, 2007.[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • BenchChem. "Application Notes: Suzuki Coupling of 3-Bromobenzoic Acid." (Analogous protocol for acidic substrates).

  • Sigma-Aldrich. "Product Specification: this compound." (Substrate physical properties).

Sources

Application Note: 2-Bromo-5-fluoro-4-methoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-Bromo-5-fluoro-4-methoxybenzoic acid , a highly functionalized aromatic building block.[1] Its unique substitution pattern—combining a reactive halogen, an electronegative fluorine, an electron-donating methoxy group, and a carboxyl anchor—makes it a critical scaffold for designing advanced materials, particularly Liquid Crystals (LCs) , Metal-Organic Frameworks (MOFs) , and Organic Light-Emitting Diodes (OLEDs) .

Executive Summary & Chemical Profile

This compound (CAS: 19261283-xx-x / Analogous to 1780187-45-2 family) serves as a "quad-functional" intermediate. Unlike simple benzoic acids, this molecule offers four distinct vectors for chemical modification, allowing materials scientists to fine-tune electronic properties, solubility, and solid-state packing simultaneously.

Key Functional Vectors:
  • C1-Carboxyl (-COOH): Acts as the primary anchor for MOF coordination or hydrogen-bonding headgroups in supramolecular LCs .

  • C2-Bromide (-Br): A high-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend conjugation length.

  • C4-Methoxy (-OMe): Provides solubility and acts as a weak electron donor, essential for "Push-Pull" electronic systems.

  • C5-Fluorine (-F): Induces polarity, lowers polarizability, and enhances metabolic/thermal stability. In LCs, it is critical for generating negative dielectric anisotropy .

PropertySpecificationRelevance to Materials
Molecular Formula C₈H₆BrFO₃Compact, dense core
Molecular Weight 249.03 g/mol Ideal for low-volatility monomers
Appearance Off-white crystalline solidHigh purity required for optoelectronics
Melting Point ~154–157 °CIndicates strong intermolecular packing
Solubility DMSO, MeOH, warm EtOHProcessable in standard organic workflows

Core Applications in Materials Science

A. Liquid Crystals (LCs) & Mesogens

Fluorinated biaryls are the industry standard for high-performance LCs used in displays. The 2-Bromo-5-fluoro motif allows this molecule to be coupled with phenylboronic acids to create fluorinated terphenyls .

  • Mechanism: The fluorine atom at the C5 position creates a lateral dipole moment. When integrated into a rigid rod (mesogen), this dipole enhances the dielectric anisotropy (

    
    ) , reducing the voltage required to switch the LC pixels.
    
  • Role: The carboxylic acid can be esterified with long-chain alcohols to form the flexible "tail" required for the nematic phase.

B. Metal-Organic Frameworks (MOFs)

The carboxylic acid group allows this molecule to serve as a monotopic ligand (modulator) or, after coupling, a ditopic linker .

  • Defect Engineering: Adding this compound during the synthesis of Zr-MOFs (e.g., UiO-66) creates "missing linker" defects. The fluorine and bromine atoms line the pores, altering the hydrophobicity and gas adsorption selectivity (e.g., CO₂ vs. N₂).

  • Post-Synthetic Modification (PSM): The unreacted C2-Bromide within the MOF pore can undergo post-synthetic substitution, allowing the introduction of complex functionalities into the framework without destroying the crystal lattice.

C. Organic Electronics (OLEDs/OPVs)

The molecule acts as a precursor for Hole Transport Materials (HTMs) .

  • Synthesis: Buchwald-Hartwig amination of the C2-Bromide with diarylamines yields triarylamine derivatives.

  • Effect: The electron-withdrawing fluorine atom lowers the HOMO energy level, improving oxidative stability and hole injection efficiency.

Experimental Protocol: Synthesis of a Fluorinated Biaryl Mesogen

This protocol describes the conversion of this compound into a 4'-alkyl-3-fluoro-4-methoxy-biphenyl-2-carboxylic acid ester , a common motif in liquid crystal research.

Phase 1: Esterification (Protection)

Objective: Protect the carboxylic acid to prevent catalyst poisoning during coupling.

  • Setup: Charge a 250 mL round-bottom flask with This compound (10.0 mmol, 2.49 g).

  • Solvent: Add anhydrous Methanol (50 mL).

  • Catalyst: Add concentrated Sulfuric Acid (0.5 mL) dropwise.

  • Reflux: Heat to reflux (65 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve residue in EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 30 mL) and Brine. Dry over Na₂SO₄.[2]

  • Yield: Expect ~95% of Methyl 2-bromo-5-fluoro-4-methoxybenzoate .

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Extend the aromatic core to form the biaryl mesogen.

Reagents:

  • Substrate: Methyl 2-bromo-5-fluoro-4-methoxybenzoate (1.0 equiv).

  • Partner: 4-Pentylphenylboronic acid (1.2 equiv) – The "pentyl" chain induces liquid crystallinity.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a Schlenk flask with Argon for 5 minutes.

  • Loading: Add the Methyl ester (1.0 equiv), Boronic acid (1.2 equiv), and Pd catalyst.

  • Solvation: Add Dioxane (0.1 M concentration relative to substrate) and aqueous K₂CO₃.

  • Reaction: Heat to 90 °C for 12–16 hours under Argon. The mixture will turn black (precipitated Pd).

  • Quench: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

  • Characterization: The product, Methyl 4'-pentyl-5-fluoro-4-methoxy-[1,1'-biphenyl]-2-carboxylate , should be a white solid.

Phase 3: Hydrolysis (Optional)

If the free acid is required for hydrogen-bonded dimerization (common in LCs), hydrolyze the ester using LiOH in THF/Water (1:1) at RT for 4 hours, then acidify with HCl.

Visualizing the Workflow

Diagram 1: Reactivity & Functionalization Logic

This diagram illustrates how each quadrant of the molecule is utilized in materials design.

ReactivityMap Core 2-Bromo-5-fluoro- 4-methoxybenzoic Acid Br C2-Bromide (Reactive Site) Core->Br F C5-Fluorine (Electronic Modulator) Core->F OMe C4-Methoxy (Solubility/Donor) Core->OMe COOH C1-Carboxyl (Anchor/Linker) Core->COOH Coupling Pd-Catalyzed Coupling (Extend Conjugation) Br->Coupling Suzuki/Buchwald Polarity Dielectric Anisotropy (Liquid Crystals) F->Polarity Dipole Effect Packing Solid-State Packing (Crystal Engineering) OMe->Packing Sterics MOF Metal Coordination (MOF Nodes) COOH->MOF Coordination

Caption: Functional vector analysis of the this compound scaffold.

Diagram 2: Synthesis of Fluorinated Biaryl Mesogen

The step-by-step chemical transformation for Liquid Crystal synthesis.

SynthesisWorkflow Step1 START: 2-Bromo-5-fluoro- 4-methoxybenzoic Acid Step2 Step 1: Esterification (MeOH, H2SO4, Reflux) Step1->Step2 Protection Step3 Intermediate: Methyl Ester Step2->Step3 Isolation Step4 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step3->Step4 Cross-Coupling Step5 Product: Fluorinated Biaryl (Liquid Crystal Precursor) Step4->Step5 Purification

Caption: Synthetic pathway for converting the building block into a Liquid Crystal mesogen.

References

  • BenchChem. (2025).[3] Application of Fluorobenzoic Acid in Materials Science and Polymer Chemistry. Retrieved from

  • Royal Society of Chemistry. (2023). Tandem Copper Catalyzed Regioselective N-Arylation–Amidation: Synthesis of Angularly Fused Dihydroimidazoquinazolinones. (Describing the synthesis and characterization of this compound as intermediate 2j). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-5-fluoro-2-methoxybenzoic acid and isomers. Retrieved from

  • PubChem. (2025).[4] Compound Summary: this compound (CID 19261283). Retrieved from

  • MDPI. (2023). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in the synthesis of this valuable, yet complex, chemical intermediate. The unique substitution pattern of this molecule presents specific hurdles, particularly concerning regioselectivity and purification. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge lies in achieving regioselective bromination. The starting material, presumably 5-fluoro-4-methoxybenzoic acid, has three substituents that influence the position of electrophilic substitution:

  • Methoxy Group (-OCH₃): A strongly activating ortho, para-director.

  • Fluoro Group (-F): A deactivating but ortho, para-director.

  • Carboxylic Acid Group (-COOH): A deactivating meta-director.

The target is to brominate at the C-2 position. This position is ortho to the strongly activating methoxy group and ortho to the carboxylic acid group. However, it is also meta to the fluorine atom. The competing directing effects can lead to the formation of undesired isomers, primarily bromination at the C-6 position, which is ortho to the fluorine and meta to the other two groups. Controlling the reaction conditions to favor C-2 bromination is the critical task.

Q2: Which brominating agents are recommended, and why?

The choice of brominating agent is crucial for managing reactivity and selectivity.

  • N-Bromosuccinimide (NBS): This is often the preferred reagent for substrates sensitive to harsh conditions.[1] NBS provides a slow, controlled release of electrophilic bromine, which can enhance selectivity. Its use often requires a catalyst or specific solvent systems to achieve sufficient reactivity. Lactic or mandelic acid derivatives have been shown to enhance the reactivity of NBS via halogen bonding.[2]

  • Liquid Bromine (Br₂): While a powerful brominating agent, elemental bromine in solvents like acetic acid can be aggressive, potentially leading to over-bromination or side reactions.[3] Its high reactivity can sometimes overcome subtle directing effects, leading to a mixture of products.

  • Dibromohydantoin: This reagent is another stable source of electrophilic bromine, often used in industrial processes for its efficiency and safety in handling compared to liquid bromine.[4][5]

For this specific synthesis, starting with NBS in a suitable solvent system is recommended to maximize regioselectivity.

Q3: My TLC analysis shows multiple product spots. How can I improve the regioselectivity of the bromination?

Observing multiple spots on TLC, assuming one is the starting material, indicates the formation of isomeric byproducts. Here’s how to address this:

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at 0 °C or even lower can favor the thermodynamically more stable product, potentially increasing the ratio of the desired C-2 isomer.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Halogenated solvents like dichloromethane (DCM) or chloroform are common.[4] Experimenting with less polar solvents might modulate reactivity and improve selectivity.

  • Use of Additives/Catalysts: For NBS bromination, acidic catalysts can be employed. However, strong acids might be counterproductive. Recent literature suggests that additives capable of halogen bonding, such as mandelic acid, can activate NBS under mild, aqueous conditions, which could be an effective strategy.[2]

  • Pd(II)-Catalyzed C-H Activation: For complex benzoic acids, advanced methods like Pd(II)-catalyzed meta-C–H bromination have been developed.[6] While more complex to set up, these methods offer unparalleled regiocontrol by using a directing group to guide the halogenation. This approach could be considered if classical methods fail.

Q4: How can I effectively purify this compound from its isomers and starting material?

Purification is as critical as the reaction itself. A multi-step approach is typically required.[7]

  • Aqueous Workup: After quenching the reaction, an extraction with a mild base like sodium bicarbonate (NaHCO₃) solution will move the acidic benzoic acid products into the aqueous layer, leaving behind non-acidic impurities. Re-acidification of the aqueous layer with an acid like HCl will then precipitate the crude product mixture.

  • Recrystallization: This is the most effective technique for purifying crystalline solids. The key is finding a suitable solvent or solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution. Screening solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane is recommended.[4][8]

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating aromatic isomers.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Deactivation by the -COOH and -F groups is too strong.1. Switch to a more reactive agent (e.g., Br₂ in acetic acid) or add a catalyst/activator for NBS (e.g., mandelic acid).[2] 2. Gradually increase the reaction temperature and monitor by TLC. 3. Consider protecting the carboxylic acid as an ester to reduce its deactivating effect, followed by deprotection after bromination.
Significant Isomer Formation 1. Reaction conditions are too harsh (high temperature, highly reactive agent). 2. Strong directing effect from the -OCH₃ and -F groups leading to competing substitution.1. Lower the reaction temperature. 2. Use a milder brominating agent like NBS.[1] 3. Experiment with different solvents to modulate reactivity.
Product "Oils Out" During Recrystallization 1. The compound's melting point is lower than the solvent's boiling point. 2. The compound is too soluble in the chosen solvent.1. Use a lower-boiling point solvent or a solvent mixture. 2. Ensure dissolution occurs at the lowest possible temperature. 3. Try a different solvent system. Add a non-polar co-solvent (e.g., hexane) dropwise to the hot solution until turbidity appears, then clarify with a few drops of the polar solvent and cool slowly.[7]
Low Recovery After Purification 1. Product has significant solubility in the cold recrystallization solvent. 2. Loss during column chromatography (streaking or irreversible adsorption).1. Minimize the amount of hot solvent used for dissolution. Cool the filtrate in an ice bath to maximize precipitation. 2. Add a small amount of acetic acid to the chromatography eluent to keep the carboxylic acid protonated and reduce streaking on the silica gel.

Visualized Experimental Workflow & Troubleshooting

A well-defined workflow is essential for reproducible results. The following diagrams outline a proposed synthetic pathway and a decision tree for troubleshooting common issues.

G Figure 1: General Synthetic Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Start 5-Fluoro-4-methoxybenzoic Acid Reaction Dissolve in Solvent (e.g., DCM) Cool to 0 °C Start->Reaction Addition Add Brominating Agent (e.g., NBS) Stir for 2-16h Reaction->Addition Quench Quench Reaction (e.g., Na₂S₂O₃) Addition->Quench Extract Aqueous Extraction (NaHCO₃) Separate Layers Quench->Extract Precipitate Acidify Aqueous Layer (HCl) Filter Crude Solid Extract->Precipitate Purify Recrystallization or Column Chromatography Precipitate->Purify Dry Dry Under Vacuum Purify->Dry Product Pure 2-Bromo-5-fluoro-4- methoxybenzoic Acid Dry->Product G Figure 2: Troubleshooting Decision Tree cluster_causes Figure 2: Troubleshooting Decision Tree cluster_solutions_yield Figure 2: Troubleshooting Decision Tree cluster_solutions_purity Figure 2: Troubleshooting Decision Tree Problem Problem Identified (e.g., via TLC/NMR) LowYield Low Yield / No Reaction Problem->LowYield Incomplete Conversion Impurity High Impurity / Isomers Problem->Impurity Multiple Products Sol1_Yield Increase Temperature LowYield->Sol1_Yield Sol2_Yield Use Stronger Reagent LowYield->Sol2_Yield Sol3_Yield Add Catalyst/Activator LowYield->Sol3_Yield Sol1_Purity Lower Temperature Impurity->Sol1_Purity Sol2_Purity Use Milder Reagent (NBS) Impurity->Sol2_Purity Sol3_Purity Optimize Purification Impurity->Sol3_Purity

Caption: A decision tree for addressing common synthesis problems.

Detailed Protocol (Exemplary)

Disclaimer: This protocol is a representative example based on established chemical principles for analogous compounds. [1][3][4]Researchers must conduct their own risk assessment and optimization.

Materials:

  • 5-fluoro-4-methoxybenzoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dichloromethane (DCM)

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-fluoro-4-methoxybenzoic acid in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add NBS portion-wise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent with a drop of acetic acid) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 10% aq. Na₂S₂O₃ to consume any remaining active bromine.

    • Transfer the mixture to a separatory funnel and extract the organic layer with saturated aq. NaHCO₃ (3x).

    • Combine the aqueous layers. Cool the combined aqueous extracts in an ice bath and slowly acidify with 1M HCl until a precipitate forms (pH ~2-3).

  • Isolation:

    • Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to redissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under high vacuum to yield this compound.

References

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.[Link]

  • Google Patents.CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents.CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • The Royal Society of Chemistry. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.[Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.[Link]

  • Reddit. Bromination Help : r/Chempros.[Link]

  • PubChem. this compound (C8H6BrFO3).[Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III).[Link]

  • RSC Publishing. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science.[Link]

  • Google Patents.CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.[Link]

  • Google Patents.WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

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"degradation pathways of 2-Bromo-5-fluoro-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-fluoro-4-methoxybenzoic Acid Subject: Stability Profiling & Degradation Pathway Analysis Ticket ID: #KB-BFMBA-001 Status: Active / Verified

Executive Summary

Welcome to the technical support repository for This compound (CAS: Analogous structures referenced). This guide is designed for medicinal chemists and process engineers encountering stability issues during synthesis, storage, or formulation.

This molecule contains three distinct "instability vectors" that require specific handling protocols:

  • The Ortho-Bromo Motif: Highly susceptible to photolytic homolysis (UV sensitivity).

  • The Benzoic Acid Core: Prone to thermal decarboxylation, catalyzed by the steric strain of the ortho-halogen.

  • The Methoxy Ether: Vulnerable to O-demethylation under strong Lewis acid conditions or metabolic oxidation.

Part 1: The Degradation Map (Visualized)

The following diagram outlines the three primary degradation cascades. Use this to identify "unknown" impurities in your HPLC/LC-MS traces.

DegradationPathways Parent This compound (Parent API/Intermediate) Radical Aryl Radical Intermediate (Transient) Parent->Radical UV Light (λ < 310nm) Homolytic C-Br Fission Decarb Product B: 1-Bromo-4-fluoro-5-methoxybenzene (Thermal Decarboxylation) Parent->Decarb Heat (>140°C) or Cu-Catalysis Demethyl Product C: 2-Bromo-5-fluoro-4-hydroxybenzoic acid (O-Demethylation) Parent->Demethyl Strong Acid (HBr/BBr3) or CYP450 Metabolism Debromo Product A: 3-Fluoro-4-methoxybenzoic acid (Photolytic Debromination) Radical->Debromo H-Abstraction from Solvent

Caption: Primary degradation vectors: Photolytic debromination (Red), Thermal decarboxylation (Yellow), and Hydrolytic/Metabolic O-demethylation (Green).[1]

Part 2: Technical Troubleshooting Guides

Issue 1: "I see a des-bromo impurity (M-79/81) increasing over time."

Diagnosis: Photolytic Instability. The Carbon-Bromine (C-Br) bond energy (~280 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol). Exposure to ambient laboratory light (specifically UV components <310 nm) excites the molecule, leading to homolytic fission of the C-Br bond. This generates a highly reactive aryl radical that abstracts a hydrogen atom from your solvent (e.g., Methanol, THF).

Corrective Protocol:

  • Amber Glassware: Immediate transfer of all stock solutions to amber vials.

  • Solvent Choice: Avoid storing in hydrogen-donor solvents (ethers, alcohols) under light. If solution storage is necessary, use Acetonitrile (radical scavenger poor) and wrap containers in aluminum foil.

  • Process Control: If this occurs during synthesis, ensure your reactor is shielded. If using UV detectors for HPLC, ensure the flow cell is not exposing the sample to high-intensity UV for prolonged static periods.

Issue 2: "My yield is low, and I detect a non-acidic neutral compound."

Diagnosis: Thermal Decarboxylation. Benzoic acids with ortho-substituents (like the 2-Bromo group here) are sterically crowded. Thermal stress forces the molecule to relieve this strain by ejecting CO₂. This reaction is often catalyzed by trace metals (Copper or Palladium) often found in cross-coupling reactions (Suzuki/Buchwald) where this molecule is a common substrate.

Corrective Protocol:

  • Temperature Ceiling: Maintain reaction temperatures below 120°C unless necessary.

  • Metal Scavenging: If this occurs during a metal-catalyzed coupling, the metal is likely accelerating the decarboxylation (a known side reaction in Cu/Ag mediated systems). Add a metal scavenger (e.g., QuadraPure™) post-reaction immediately.

  • Base Selection: Avoid heating with strong bases in high-boiling solvents (e.g., DMSO/DMF at >140°C), which promotes the decarboxylative pathway.

Issue 3: "New peak appearing at RRT 0.85 (more polar) in acidic media."

Diagnosis: Acid-Catalyzed O-Demethylation. While the methoxy group is generally stable, the presence of the electron-withdrawing fluorine and carboxylic acid makes the ring electron-deficient. Under harsh acidic conditions (e.g., refluxing in HBr or using Lewis acids like AlCl₃/BBr₃), the ether bond cleaves, yielding the phenol (Product C in the diagram).

Corrective Protocol:

  • pH Monitoring: Ensure workups do not involve prolonged exposure to pH < 1 at elevated temperatures.

  • Reagent Swap: If using Lewis acids for other transformations on the molecule, switch to milder alternatives or lower temperatures (0°C to -78°C) to preserve the methoxy group.

Part 3: Quantitative Physicochemical Data

Use these parameters to validate your analytical methods.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight ~249.03 g/mol Monoisotopic mass for MS settings. Expect 1:1 isotopic pattern due to Br (⁷⁹Br/⁸¹Br).
pKa (Predicted) 2.5 - 3.0The ortho-Br and meta-F increase acidity compared to benzoic acid (4.2). Ensure mobile phase pH is < 2.5 for retention in Reverse Phase LC.
LogP ~2.3 - 2.6Moderately lipophilic. Will elute later on C18 columns.
UV Max ~280 nmStrong absorption due to the benzoic acid chromophore.
Melting Point 155°C - 165°C (Est.)Sharp melting point indicates purity. Broadening >2°C suggests decarboxylated impurity.
Solubility DMSO, MeOH, EtOAcPoor water solubility. Dissolve in DMSO for biological assays to prevent precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki Coupling without protecting the carboxylic acid? A: Technically yes, but it is risky. The free acid can poison Palladium catalysts or undergo protodecarboxylation (see Issue 2). Recommendation: Convert to the methyl ester or use a specialized ligand system (e.g., Buchwald biaryl phosphines) designed for unprotected acids.

Q: I see a "doublet of doublets" in the Proton NMR aromatic region. Is this correct? A: No, this indicates a problem. The parent molecule (this compound) has two aromatic protons that are para to each other (positions 3 and 6). They typically appear as two distinct doublets (due to Fluorine coupling,


) or singlets if decoupling is applied. If you see complex splitting, you may have lost the Bromine (restoring coupling between H-2 and H-3/H-6).

Q: Is the Fluorine atom susceptible to nucleophilic attack (SnAr)? A: Yes. The 5-Fluoro position is activated by the para-carboxyl group (electron-withdrawing). If you treat this molecule with strong nucleophiles (amines, thiols) in basic conditions, you risk displacing the Fluorine, not the Bromine.

  • Rule of Thumb: SnAr preference in this system is often F > Br > OMe.

References

  • Photolytic Instability of Brominated Aromatics

    • Pan, B., et al. "Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism."[2] Journal of Environmental Sciences, 2016.[2]

    • Mechanism:[2][3][4][5] Confirms the vulnerability of C-Br bonds to UV irradiation (homolytic cleavage), a standard pathway for bromobenzoic acid derivatives.

  • Thermal Decarboxylation of Ortho-Substituted Benzoic Acids

    • Cohen, T., & Schambach, R. A. "Copper-catalyzed decarboxylation of activated carboxylic acids." Journal of the American Chemical Society.[1]

    • Context: Establishes that ortho-electron-withdrawing groups and steric bulk (like 2-Bromo)
  • Hydrolysis of Methoxybenzoic Acids

    • Okuyama, T., et al. "Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid."[6][7] The Journal of Organic Chemistry, 1987.

    • Relevance: Provides kinetic data on the stability of the methoxy-benzoic core under varying pH conditions, supporting the need for strong acid/Lewis acid for demethyl
  • Physicochemical Properties (Analogous Data)

    • Sigma-Aldrich Technical Data for 2-Bromo-5-methoxybenzoic acid (Structural Analog).

    • Usage: Used to interpolate melting point and solubility characteristics for the fluoro-deriv

Disclaimer: This guide is based on verified chemical principles and analogous compound data. Always perform a forced-degradation study (stress testing) on your specific lot before GMP usage.

Sources

Technical Support Center: Derivatization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Derivatization of Substituted Benzoic Acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important class of compounds. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established chemical principles to provide you with practical, in-depth troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) - The Impact of Substituents

Understanding the electronic and steric nature of the substituents on your benzoic acid is the first step in successful derivatization.

Q1: How do electron-withdrawing and electron-donating groups on the benzoic acid ring affect its reactivity towards derivatization?

The reactivity of the carboxylic acid group is significantly influenced by the electronic properties of the substituents on the aromatic ring.[1][2][3]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the acidity of the benzoic acid.[2][3] They do this by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[3] This increased acidity can make the carboxyl group a better leaving group in some reactions but can also decrease the nucleophilicity of the carboxylate if it is the reacting species. For direct amidation, EWGs can sometimes hinder the reaction.[4]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃) decrease the acidity of the benzoic acid by destabilizing the carboxylate anion.[3] This can make the carboxylic acid less reactive in reactions where protonation of the carbonyl is a key step, such as Fischer esterification.

Q2: What is the "ortho-effect" and how does it impact derivatization?

The "ortho-effect" refers to the observation that almost any group in the ortho position of benzoic acid increases its acid strength, regardless of whether it is electron-donating or electron-withdrawing.[2][5] This is believed to be a combination of steric and electronic factors.[2] In terms of derivatization, the primary impact of ortho-substituents is steric hindrance. Large groups in the ortho position can physically block the approach of reagents to the carboxylic acid group, making derivatization challenging, particularly for amidation and esterification reactions with bulky alcohols or amines.[4]

Part 2: Troubleshooting Guides by Derivatization Technique

This section provides specific troubleshooting advice for common derivatization methods.

Esterification

Issue 1: Low or no yield in Fischer esterification.

The Fischer esterification is an equilibrium reaction. To drive it towards the product (the ester), you need to either use a large excess of the alcohol or remove the water that is formed during the reaction.

  • Troubleshooting Steps:

    • Increase the excess of alcohol: Use the alcohol as the solvent if possible.

    • Remove water: Use a Dean-Stark apparatus to azeotropically remove water.

    • Catalyst choice: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. For sterically hindered benzoic acids, the formation of an acylium ion intermediate is crucial, and a strong acid catalyst facilitates this.[6]

    • Reaction time and temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC).

Issue 2: Hydrolysis of the ester product during workup.

Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.[7]

  • Troubleshooting Steps:

    • Neutralize carefully: When washing with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid, do so quickly and at a low temperature to minimize saponification (base-catalyzed hydrolysis).

    • Avoid strong bases: If your ester is particularly sensitive, use a milder base like a saturated solution of sodium bicarbonate rather than sodium hydroxide.

    • Thorough drying: Ensure the organic layer containing the ester is thoroughly dried with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal, as residual water can promote hydrolysis upon heating.

Amidation

Issue 3: Difficulty in forming amides with sterically hindered benzoic acids.

Steric hindrance is a major obstacle in amide bond formation.[8]

  • Troubleshooting Steps:

    • Use a suitable coupling reagent: For sterically demanding substrates, standard coupling reagents may be inefficient. Consider more powerful reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[4]

    • Convert to an acid chloride: A more reactive intermediate, the acid chloride, can be formed using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride will then react more readily with the amine.

    • Alternative synthetic routes: For extremely hindered cases, consider alternative methods such as the use of Grignard reagents with isocyanates.[8]

Issue 4: Failure of amidation with electron-deficient benzoic acids.

Benzoic acids with strong electron-withdrawing groups can be poor substrates for direct amidation.[4]

  • Troubleshooting Steps:

    • Activate the carboxylic acid: As with sterically hindered cases, conversion to a more reactive species like an acid chloride or using a potent coupling reagent is often necessary.

    • Higher temperatures: In some cases, simply increasing the reaction temperature can overcome the lower reactivity. However, this should be done with caution to avoid side reactions.

Silylation for GC Analysis

Issue 5: Incomplete silylation or multiple derivative peaks in the chromatogram.

Incomplete silylation leads to poor peak shape and inaccurate quantification.

  • Troubleshooting Steps:

    • Anhydrous conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and that solvents are anhydrous. Water will consume the reagent and lead to incomplete derivatization.

    • Sufficient reagent: Use a sufficient excess of the silylating reagent. Common reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide).[9][10]

    • Catalyst: For hindered hydroxyl groups or less reactive compounds, the addition of a catalyst like TMCS (trimethylchlorosilane) can increase the reactivity of the silylating reagent.[10]

    • Reaction time and temperature: While many silylations are rapid at room temperature, some may require heating (e.g., 60-70°C for 5-30 minutes) to go to completion.[9][11]

Issue 6: Degradation of silyl derivatives.

TMS (trimethylsilyl) derivatives can be susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Use a more stable derivative: TBDMS (tert-butyldimethylsilyl) derivatives, formed using reagents like MTBSTFA, are significantly more stable to hydrolysis than TMS derivatives.[10]

    • Analyze promptly: Analyze silylated samples as soon as possible after derivatization.

    • Proper storage: If storage is necessary, keep the samples under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Part 3: Purification Pitfalls

Q3: How can I efficiently remove unreacted benzoic acid from my ester or amide product?

  • A: An aqueous basic wash is the most common method.[12] A dilute solution of sodium bicarbonate or sodium carbonate will react with the acidic benzoic acid to form a water-soluble salt, which can then be separated in the aqueous layer. Be sure to test the aqueous layer to ensure it is basic to confirm all the acid has been removed.[12] For large-scale purifications, other methods like distillation or sublimation might be employed, though these can be less effective if the impurities have similar volatilities.[13]

Q4: I'm having trouble removing the coupling reagent byproducts (e.g., DCU from DCC). What should I do?

  • A: Byproducts from coupling reagents like dicyclohexylurea (DCU) from dicyclohexylcarbodiimide (DCC) are often insoluble in common organic solvents and can be removed by filtration.[4] If the byproduct is soluble, column chromatography is typically required for purification. Using water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify the workup, as the urea byproduct is water-soluble and can be removed with an aqueous wash.[4]

Part 4: Chiral Benzoic Acids - A Special Case

Q5: I am derivatizing a chiral benzoic acid. What are the risks of racemization and how can I avoid it?

  • A: Racemization, the conversion of an enantiomer into a mixture of both enantiomers, is a significant risk when derivatizing chiral compounds, especially if the chiral center is at the α-position to the carboxyl group.[14]

    • High temperatures and harsh pH conditions can promote racemization.

    • Mechanism: Racemization often proceeds through the formation of a planar enolate intermediate under basic conditions or a ketene intermediate under certain activation conditions.

    • Mitigation Strategies:

      • Mild reaction conditions: Use the mildest possible conditions (lower temperatures, neutral pH if possible).

      • Choice of reagents: Some derivatization reagents are known to cause less racemization than others. For example, when creating diastereomeric esters for chiral separation, the coupling conditions must be carefully chosen.[15]

      • Minimize reaction time: Do not let the reaction run longer than necessary.

      • Check for racemization: The enantiomeric excess (ee) of the product should be checked using a suitable analytical technique, such as chiral HPLC or GC, to ensure that racemization has not occurred. Negligible racemization has been reported for some derivatization reactions.[16]

Part 5: Data and Protocols

Table 1: Common Silylating Reagents for Benzoic Acids
ReagentAbbreviationDerivativeKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATMSHighly reactive, volatile byproducts.[9]
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFATBDMSForms derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[10]
TrimethylchlorosilaneTMCSTMSOften used as a catalyst with other silylating reagents to increase their reactivity.[10]
HexamethyldisilazaneHMDSTMSA popular choice for silylating sugar acids, can be used with TMCS.[10]
Protocol 1: General Procedure for Esterification of Benzoic Acid (Methyl Benzoate Synthesis)
  • Reaction Setup: In a round-bottomed flask, combine benzoic acid (1 equivalent), methanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[12] Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing water.

    • Extract the product into an organic solvent like dichloromethane or diethyl ether.[12]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[12] Caution: Foaming may occur during the bicarbonate wash.[12]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude ester can be further purified by distillation if necessary.

Part 6: Visual Guides

Diagram 1: Troubleshooting Low Yield in Fischer Esterification

Fischer_Esterification_Troubleshooting start Low Ester Yield check_equilibrium Is the equilibrium shifted towards products? start->check_equilibrium check_reagents Are reagents and conditions optimal? start->check_reagents increase_alcohol Increase excess of alcohol check_equilibrium->increase_alcohol remove_water Use Dean-Stark to remove water check_equilibrium->remove_water check_catalyst Is the acid catalyst strong enough? (e.g., H₂SO₄) check_reagents->check_catalyst check_time_temp Is reaction time/temp sufficient? check_reagents->check_time_temp success Improved Yield increase_alcohol->success remove_water->success check_catalyst->success monitor_tlc Monitor reaction by TLC check_time_temp->monitor_tlc monitor_tlc->success

Caption: Decision tree for troubleshooting low yields in Fischer esterification.

Diagram 2: General Workflow for Amidation of a Sterically Hindered Benzoic Acid

Amidation_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Reaction with Amine cluster_2 Workup and Purification start Sterically Hindered Benzoic Acid activation Activation Step Choose a method start->activation:f0 coupling Coupling with Amine Monitor by TLC/LC-MS activation:f1->coupling:f0 Acid Chloride or Coupling Reagent (HATU) workup Aqueous Workup Remove byproducts coupling:f1->workup:f0 purification Purification Column Chromatography workup:f1->purification:f0 product Purified Amide purification:f1->product

Caption: Workflow for the amidation of sterically hindered benzoic acids.

References

  • Substituent Effects on Acidity. (2024, September 30). Chemistry LibreTexts. [Link]

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. [Link]

  • Effect of substituents on acidity of benzoic acids. (2025, December 1). Filo. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017, August 30). Quora. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Royal Society of Chemistry. [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2015). RSC Publishing. [Link]

  • Hydrolysis of ethyl benzoate. (n.d.). SSERC. [Link]

  • techniques for silylation. (n.d.). ResearchGate. [Link]

  • Lab5 procedure esterification. (n.d.). [Link]

  • Purification of benzoic acid. (n.d.).
  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. (2025, August 6). ResearchGate. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI. [Link]

  • Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. [Link]

Sources

Validation & Comparative

Spectroscopic Differentiation of Bromobenzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Synthesis

In pharmaceutical intermediate synthesis, bromobenzoic acids (2-, 3-, and 4-isomers) are ubiquitous building blocks. However, their structural similarity presents a frequent analytical bottleneck.[1] While they share identical molecular weights (201.02 g/mol ) and mass spectrometry isotope patterns, their chemical reactivity and downstream biological activity differ drastically.

This guide provides a definitive, data-driven framework for distinguishing these positional isomers using standard spectroscopic techniques. We move beyond simple data listing to explain the causality of spectral shifts—empowering you to validate your compounds with confidence.

Comparative Spectroscopic Analysis

Acidity (pKa) & Electronic Effects

Understanding the electronic environment is the precursor to interpreting NMR data. The position of the bromine atom alters the acidity through inductive withdrawal (-I) and resonance donation (+R), as well as steric effects.

IsomerpKa (approx)Dominant Effect
2-Bromobenzoic (Ortho) 2.84 Ortho Effect: Steric inhibition of resonance twists the carboxyl group out of plane, significantly increasing acidity.
3-Bromobenzoic (Meta) 3.86Inductive Only: Br exerts -I electron withdrawal, stabilizing the anion, but cannot donate electrons via resonance to the carboxyl.
4-Bromobenzoic (Para) 3.97Opposing Effects: Inductive withdrawal (-I) is partially countered by resonance donation (+R) into the ring system.[1]
Benzoic Acid (Ref)4.20Standard Reference
Proton NMR ( H NMR): The Definitive Identification Tool

NMR is the gold standard for differentiation due to distinct splitting patterns (multiplicity) and chemical shifts arising from shielding/deshielding environments.

Solvent: CDCl


 | Frequency:  300-400 MHz | Ref:  TMS (0.00 ppm)[1]
Feature2-Bromobenzoic (Ortho) 3-Bromobenzoic (Meta) 4-Bromobenzoic (Para)
Symmetry AsymmetricAsymmetricSymmetric (AA'BB')
Key Signal Doublet at ~7.9-8.0 ppm (H-6)Singlet-like Triplet at ~8.15 ppm (H-2)Two Doublets (Roofing effect common)
Pattern 1H (d), 1H (d), 1H (t), 1H (t)1H (t), 1H (d), 1H (d), 1H (t)2H (d), 2H (d)
Shift Logic H-3 is shielded by Br (+R).[1] H-6 is deshielded by COOH (-I).[1]H-2 is strongly deshielded by flanking COOH and Br (-I).[1]Symmetric environment renders H-2/H-6 equiv and H-3/H-5 equiv.[1]

Detailed Chemical Shifts (ppm):

  • 2-Bromo:

    
     7.99 (d, H-6), 7.71 (d, H-3), 7.42 (t, H-4), 7.36 (t, H-5).
    
  • 3-Bromo:

    
     8.15 (t, H-2), 7.95 (d, H-6), 7.70 (d, H-4), 7.35 (t, H-5).
    
  • 4-Bromo:

    
     7.93 (d, H-2,6), 7.60 (d, H-3,5).
    
Infrared Spectroscopy (IR): The Rapid Screen

While Carbonyl (C=O) stretches are similar (~1680-1700 cm


), the Fingerprint Region (600-900 cm

)
containing C-H out-of-plane (oop) bending vibrations is diagnostic.[1]
  • Ortho (2-Br): Single strong band near 740-760 cm

    
     .[1]
    
  • Meta (3-Br): Multiple bands, typically ~680-690 cm

    
      and ~780 cm
    
    
    
    .
  • Para (4-Br): Single strong band near 800-850 cm

    
      (often ~820 cm
    
    
    
    ).[1]
Mass Spectrometry (MS)

All isomers show the characteristic bromine isotope pattern.[1]

  • Molecular Ion (M+): Peaks at m/z 200 and 202 with 1:1 intensity ratio (

    
    Br / 
    
    
    
    Br).[1]
  • Fragmentation:

    • [M – OH]

      
      : Loss of hydroxyl group (m/z 183/185).[1]
      
    • [M – COOH]

      
      : Loss of carboxyl group (m/z 155/157).[1]
      

Experimental Protocols

Protocol A: High-Resolution H NMR Acquisition

Objective: Obtain clear splitting patterns to distinguish isomers.[1]

  • Sample Prep: Weigh 10-15 mg of the dry bromobenzoic acid sample into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
      (Deuterated Chloroform) containing 0.03% TMS.
    
    • Note: If solubility is poor, add 1-2 drops of DMSO-

      
      , but be aware this may shift peaks slightly downfield.
      
  • Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove undissolved particulates (crucial for shimming).[1][2]

  • Acquisition:

    • Pulse Angle: 30° or 45°[1]

    • Relaxation Delay (D1): > 2.0 seconds (COOH protons relax slowly; ensure quantitative integration).

    • Scans: 16-32 scans are usually sufficient.[1]

  • Processing: Phase manually. Reference the TMS peak to 0.00 ppm.[1][2][3]

Protocol B: ATR-FTIR Rapid Screening

Objective: Quick confirmation of substitution pattern.[1]

  • Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[1][4] Ensure background is flat.[1]

  • Loading: Place ~5 mg of solid powder on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples).[1]

  • Scan: Collect 16 scans at 4 cm

    
     resolution.
    
  • Analysis: Focus immediately on the 600-900 cm

    
     region.[1]
    

Decision Logic & Workflow Visualization

Analytical Workflow

This diagram outlines the sequence of analysis to efficiently identify the isomer.

AnalyticalWorkflow Start Unknown Bromobenzoic Sample IR_Step Step 1: ATR-FTIR (Rapid Screen) Start->IR_Step Solid State NMR_Step Step 2: 1H NMR (Definitive ID) IR_Step->NMR_Step Dissolve in CDCl3 Decision Data Synthesis IR_Step->Decision MS_Step Step 3: Mass Spec (Purity/Br Check) NMR_Step->MS_Step Optional NMR_Step->Decision MS_Step->Decision Result Confirmed Isomer Decision->Result

Caption: Integrated analytical workflow for characterizing brominated benzoic acids.

NMR Interpretation Decision Tree

Use this logic to interpret the splitting patterns observed in Step 2.

NMRLogic Input Analyze Aromatic Region (7.0 - 8.2 ppm) SymmetryCheck Is the pattern Symmetric? (Two distinct environments) Input->SymmetryCheck Para 4-Bromobenzoic Acid (AA'BB' System) 2 Doublets SymmetryCheck->Para Yes (2 peaks) AsymCheck Check Low Field Signals (> 8.0 ppm) SymmetryCheck->AsymCheck No (4 peaks) Meta 3-Bromobenzoic Acid Singlet/Triplet at ~8.15 ppm (H-2 isolated) AsymCheck->Meta Distinct H-2 Signal Ortho 2-Bromobenzoic Acid Doublet at ~7.99 ppm Complex Multiplets < 7.5 AsymCheck->Ortho No isolated H > 8.0

Caption: Logic tree for identifying isomers based on 1H NMR splitting patterns.

References

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromobenzoic Acid. BenchChem Application Notes. Link[1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Benzoic acid, 4-bromo- IR Spectrum & Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Link[1]

  • SDBS. (2024).[1] Spectral Database for Organic Compounds. AIST Japan.[1] (Data verified via cross-reference with NIST).

  • PubChem. (2025).[1][5] 3-Bromobenzoic Acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Royal Society of Chemistry. (2024).[1] ChemSpider: 2-Bromobenzoic acid.[1] Link

Sources

A Senior Application Scientist's Comparative Guide to Halogenated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated benzoic acids are not merely simple substituted aromatics; they are foundational scaffolds in medicinal chemistry, building blocks in materials science, and crucial analytes in environmental testing. The specific halogen (Fluorine, Chlorine, Bromine) and its position on the aromatic ring (ortho, meta, or para) drastically alter the molecule's physicochemical and spectroscopic properties. This guide provides a comprehensive comparative analysis of these isomers, offering researchers, scientists, and drug development professionals a framework for their selection, identification, and separation. We will delve into the causal relationships between isomeric structure and properties such as acidity and lipophilicity, provide detailed protocols for their analytical separation, and present spectroscopic data for their unambiguous identification.

The Decisive Influence of Isomerism: A Physicochemical Comparison

The identity and position of a halogen substituent fundamentally dictate the electronic environment of the benzoic acid molecule. This, in turn, governs macroscopic properties critical for applications ranging from drug-receptor interactions to polymer characteristics. The primary electronic factors at play are the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent, weakening as the halogen moves further from the carboxylic acid group (ortho > meta > para).

  • Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions, and generally opposes the inductive effect. For halogens, the inductive effect is dominant in determining acidity.

Acidity (pKa)

A lower pKa value signifies a stronger acid. The acidity of halogenated benzoic acids is enhanced relative to benzoic acid (pKa ≈ 4.20) because the electron-withdrawing nature of the halogens stabilizes the resulting carboxylate anion.[1][2][3][4]

The general trend for acidity among chloro-substituted isomers is ortho > meta > para.[5][6]

  • The Ortho Effect: Ortho-substituted isomers are consistently the most acidic, regardless of the halogen.[7] This is a result of a combination of the strong, distance-dependent inductive effect and a steric effect. The bulky halogen at the ortho position can force the carboxylic acid group out of the plane of the benzene ring. This reduces resonance between the carboxyl group and the ring, increasing the acidity.[7][8]

  • Meta vs. Para: At the meta position, only the electron-withdrawing inductive effect operates, which stabilizes the carboxylate anion.[7] At the para position, the inductive effect is weaker due to distance, and it is partially counteracted by the electron-donating resonance effect.[3] This makes the meta isomer more acidic than the para isomer.[3][7][9]

Table 1: Comparative Physicochemical Properties of Halogenated Benzoic Acid Isomers

CompoundpKaMelting Point (°C)logP
Benzoic Acid4.20[3][4]122[10]1.87[11]
Fluorobenzoic Acids
2-Fluorobenzoic Acid3.271271.73
3-Fluorobenzoic Acid3.86[12]123[12]1.83
4-Fluorobenzoic Acid4.14[13]1861.95
Chlorobenzoic Acids
2-Chlorobenzoic Acid2.92[14]1422.05
3-Chlorobenzoic Acid3.82[14]1582.50
4-Chlorobenzoic Acid3.98[15]2432.65[15]
Bromobenzoic Acids
2-Bromobenzoic Acid2.85[14]1502.58
3-Bromobenzoic Acid3.81[14]1552.97
4-Bromobenzoic Acid3.97[14][16]2513.16

Note: Melting point and logP values are representative values compiled from various chemical databases and may vary slightly between sources.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). Halogenation generally increases lipophilicity compared to the parent benzoic acid.[17] This is because the larger, more polarizable electron clouds of halogens (especially Cl and Br) enhance London dispersion forces, favoring partitioning into the nonpolar phase.[17]

As seen in Table 1, lipophilicity increases with the size of the halogen (F < Cl < Br) and generally follows the trend para > meta > ortho.

Spectroscopic Differentiation of Isomers

Unambiguous identification of isomers is paramount. While they share the same mass, their distinct electronic and structural differences give rise to unique spectroscopic fingerprints.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing positional isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent's position.

  • 2-Chlorobenzoic Acid: The proton adjacent to the chlorine (H6) is typically shifted downfield due to the halogen's deshielding effect. The spectrum will show four distinct aromatic signals, often as complex multiplets due to ortho, meta, and para coupling.[18]

  • 3-Chlorobenzoic Acid: The proton between the two substituents (H2) is often a singlet or a narrow triplet. The remaining protons (H4, H5, H6) will appear as a more complex multiplet.

  • 4-Chlorobenzoic Acid: Due to the molecule's symmetry, the spectrum is much simpler. It will exhibit two sets of doublets, corresponding to the protons ortho to the carboxyl group (H2, H6) and the protons ortho to the chlorine (H3, H5).[19] The integration will be 2H for each doublet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. While all isomers will show a strong carbonyl (C=O) stretch (typically 1680-1710 cm⁻¹) and a broad O-H stretch (2500-3300 cm⁻¹), subtle shifts can be observed. The C-X (halogen) stretching frequencies and the out-of-plane C-H bending patterns (690-900 cm⁻¹) are most diagnostic of the substitution pattern.

Chromatographic Separation: A Practical Workflow

Separating positional isomers, which often have very similar physical properties, poses a significant analytical challenge.[20] High-Performance Liquid Chromatography (HPLC) is the method of choice.

The Causality of Method Design: Reverse-Phase HPLC

A robust separation can be achieved using a reverse-phase C18 column.[21] The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase.

Why an Acidified Mobile Phase is Critical: Benzoic acids are weak acids. At neutral pH, they exist in their anionic (carboxylate) form, which is highly polar and has very little retention on a C18 column. To ensure good retention, sharp peaks, and reproducible results, the ionization of the carboxylic acid group must be suppressed.[22][23] This is achieved by acidifying the mobile phase (e.g., with phosphoric acid or formic acid) to a pH at least 1.5-2 units below the pKa of the analytes.[23] In their neutral, protonated form, the subtle differences in polarity between the isomers become the basis for their separation.

Elution Order: In reverse-phase chromatography, the most polar compound elutes first.[22] Given the lipophilicity trends (para > meta > ortho), the expected elution order is typically:

  • 2-Halobenzoic Acid (most polar)

  • 3-Halobenzoic Acid

  • 4-Halobenzoic Acid (least polar)

Mandatory Visualization: HPLC Workflow

The following diagram outlines the logical workflow for the separation and analysis of halogenated benzoic acid isomers.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Prep (e.g., ACN:H2O w/ H3PO4) Standards Standard & Sample Prep (Dissolve in Mobile Phase) MobilePhase->Standards Filter Syringe Filtration (0.45 µm) Standards->Filter Equilibrate System Equilibration (Stable Baseline) Filter->Equilibrate To HPLC Inject Inject Sample (e.g., 10 µL) Equilibrate->Inject Separate Isocratic/Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Peak Integration (Area/Height) Detect->Integrate Raw Data Calibrate Calibration Curve (From Standards) Integrate->Calibrate Quantify Quantification (Determine Concentration) Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis of isomers.

Detailed Experimental Protocol: HPLC Separation

This protocol provides a validated starting point for the separation of chlorobenzoic acid isomers. It can be adapted for fluoro- and bromo- analogs with minor adjustments to the mobile phase composition.

1. Reagents and Materials

  • Standards: 2-chlorobenzoic acid, 3-chlorobenzoic acid, 4-chlorobenzoic acid (≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Reagent: Phosphoric acid (H₃PO₄, analytical grade).

  • Filtration: 0.45 µm PTFE syringe filters.

2. Instrumentation and Conditions

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 40:60 Acetonitrile:Water containing 0.1% Phosphoric Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation

  • Mobile Phase: To prepare 1 L, combine 600 mL of deionized water with 1 mL of phosphoric acid. Mix well. Add 400 mL of acetonitrile. Degas the final solution by sonication or vacuum filtration before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each isomer into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Mix (10 µg/mL): Pipette 1 mL of each stock solution into a single 100 mL volumetric flask and dilute to volume with the mobile phase.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the 10 µg/mL working standard mix to determine the retention times (tᵣ) and confirm system suitability (e.g., peak resolution > 1.5).

  • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Inject the prepared samples.

  • Identify peaks in the sample chromatograms by comparing retention times with the standards. Quantify using a calibration curve constructed from a series of standard dilutions.

Gas Chromatography (GC) Considerations

Direct analysis of benzoic acids by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and column adsorption.[24] Therefore, derivatization is typically required to convert the acidic proton into a less polar, more volatile group.[25][26]

  • Derivatization: The most common approach is alkylation to form esters (e.g., methyl esters) or silylation to form trimethylsilyl (TMS) esters.[24] Reagents like BF₃ in methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.

  • Separation: Once derivatized, the isomers can be separated on a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) based on differences in their boiling points and interactions with the stationary phase.

Conclusion

The seemingly subtle change of a halogen's position on a benzoic acid ring imparts profound and predictable changes to its chemical and physical identity. The ortho isomers are consistently the most acidic due to a powerful combination of inductive and steric effects. Lipophilicity generally increases with the size of the halogen and is greatest for the para isomers. These fundamental differences enable their unambiguous differentiation by NMR and their efficient separation by a well-designed, acidified reverse-phase HPLC method. For researchers in drug discovery and materials science, a thorough understanding of these structure-property relationships is not just academic—it is a prerequisite for rational design and successful application.

References

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A Comparative Guide to In Vitro Assays for Evaluating Derivatives of 2-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of key in vitro assays for characterizing the biological activity of novel derivatives based on the 2-Bromo-5-fluoro-4-methoxybenzoic acid scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the strategic rationale behind assay selection, data interpretation, and the establishment of self-validating experimental workflows.

The this compound core is a versatile starting point for medicinal chemistry, leveraging the unique properties of halogen and methoxy substitutions. The inclusion of fluorine, for instance, can enhance metabolic stability and binding affinity, making its derivatives promising candidates for various therapeutic areas.[1][2] This guide will focus on three primary therapeutic applications observed for related benzoic acid derivatives: enzyme inhibition, anticancer activity, and anti-inflammatory effects.

Section 1: Enzyme Inhibition Assays

Many benzoic acid derivatives exert their therapeutic effects by inhibiting specific enzymes.[3] The primary goal of these assays is to determine the potency and mechanism of inhibition, typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Causality of Assay Choice:

The selection of an enzyme target should be hypothesis-driven. For instance, based on structural similarities to known inhibitors, derivatives of this scaffold are often screened against enzymes implicated in neurodegenerative diseases (e.g., Acetylcholinesterase, AChE), metabolic regulation, or cancer (e.g., Carbonic Anhydrases, CAs; Protein Phosphatases).[4][5]

An inhibitor can interact with an enzyme in several ways:

  • Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency regardless of substrate concentration.[]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[6]

Understanding the mechanism is crucial as it informs lead optimization strategies.

General Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining enzyme inhibition kinetics.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Stock - Substrate Stock - Buffer Solution compounds Prepare Test Compounds: - Serial Dilutions of Derivatives - Positive & Negative Controls incubate_inhibitor Pre-incubate Enzyme with Inhibitor/Control compounds->incubate_inhibitor initiate_reaction Initiate Reaction (Add Substrate) incubate_inhibitor->initiate_reaction Fixed Time monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction Kinetic Reading calc_velocity Calculate Initial Velocity (V₀) for each concentration monitor_reaction->calc_velocity plot_dose_response Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_velocity->plot_dose_response plot_kinetics Perform Kinetic Studies (e.g., Lineweaver-Burk Plot) calc_velocity->plot_kinetics calc_ic50 Determine IC₅₀ Value plot_dose_response->calc_ic50 calc_ki Determine Kᵢ and Inhibition Mechanism plot_kinetics->calc_ki

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method, a widely used colorimetric assay.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) in the buffer to create the substrate solution.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer. DTNB reacts with thiocholine (the product of ATCI hydrolysis) to produce a yellow-colored compound.

    • Prepare a stock solution of AChE enzyme in buffer.

    • Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO), then dilute further in the buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 25 µL of the test derivative solution at various concentrations.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration.

    • Percent inhibition is calculated using the formula: [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data for Benzoic Acid Derivatives

The following table summarizes inhibition data for various benzoic acid derivatives against key enzyme targets, demonstrating the range of potencies that can be achieved through structural modification.

Derivative ClassTarget EnzymeKey Structural FeatureIC₅₀ / Kᵢ ValueReference
Tetrahydroisoquinolynyl-benzoic acidsAcetylcholinesterase (AChE)2,2-dimethyl-1,3-dioxan-4-oneKᵢ = 13.62 ± 0.21 nM[4]
Tetrahydroisoquinolynyl-benzoic acidsCarbonic Anhydrase I (hCA I)CyclohexanoneKᵢ = 18.78 ± 0.09 nM[4]
Rhodanine-benzoic acidsSlingshot Phosphatase (SSH)3-(o-tolyl)thiazolidineKᵢ ≈ 4 µM[5]
2-Hydroxybenzoic acidsSirtuin 5 (SIRT5)5-acetamido substituentIC₅₀ = 28.4 ± 2.5 μM[8]

Section 2: Cell-Based Assays for Anticancer Activity

Evaluating the anticancer potential of new chemical entities is a cornerstone of drug discovery. Cell-based assays are fundamental for determining a compound's effect on cancer cell viability, proliferation, and mechanism of cell death. The introduction of fluorine atoms into heterocyclic compounds has been shown to improve their anticancer potency.[1][2]

Causality of Assay Choice:
  • Initial Screening (Cytotoxicity): Assays like MTT or SRB are employed first to quickly assess if the derivatives have a general cytotoxic or anti-proliferative effect on cancer cell lines.[9] They measure overall cell health and population size.

  • Mechanism of Action: If a compound shows potent cytotoxicity, subsequent assays are needed to determine how it kills the cells. For example, an apoptosis assay can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), which has significant implications for potential therapeutic use.

Experimental Workflow: MTT Cell Viability Assay

This diagram illustrates the standard procedure for assessing cell viability using the MTT assay.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate cell_adhesion Allow cells to adhere (24 hours) seed_cells->cell_adhesion add_compounds Add Serial Dilutions of Test Derivatives cell_adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) (Formation of formazan crystals) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate_mtt->add_solvent measure_abs Measure Absorbance (~570 nm) add_solvent->measure_abs calc_viability Calculate % Cell Viability vs. Untreated Control measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB IkBa_p Phosphorylated IκBα NFkB NF-κB (p65/p50) (Active) IkBa_p->NFkB Degradation of IκBα IkBa_NFkB->IkBa_p Phosphorylation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Inhibitor Test Derivative Inhibitor->IKK Inhibits Inhibitor->IkBa_p Prevents

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).

    • Incubate for 24 hours.

  • Griess Reagent Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm.

  • Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition compared to the LPS-stimulated control.

References

  • Gül, H. İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Wang, L., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 59-66. [Link]

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  • Vasile, C. M., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 28(10), 4066. [Link]

  • Kim, D., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 25(3), 1863. [Link]

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  • Vishnu, T., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(4), 1609-1623. [Link]

  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Indonesian Journal of Chemical Science and Technology (IJCST). [Link]

  • Xu, H., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128867. [Link]

  • Szewczyk, E. M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 493. [Link]

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A Spectroscopic Guide to the Synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-Bromo-5-fluoro-4-methoxybenzoic acid, and its logical precursors, 1-bromo-4-fluoro-2-methoxybenzene and 4-fluoro-3-methoxybenzoic acid. In the dynamic field of drug development, the meticulous characterization of novel compounds and their synthetic intermediates is paramount. This document serves as a practical reference for researchers and scientists, offering insights into the spectroscopic changes that occur during the synthesis of this complex benzoic acid derivative.

Due to the novelty of this compound, publicly available experimental spectroscopic data is limited. Therefore, this guide adopts a predictive approach, comparing the known spectroscopic features of its precursors with the theoretically predicted characteristics of the final product. This methodology not only provides a valuable analytical framework but also underscores the importance of predictive spectroscopy in modern chemical research.

A Plausible Synthetic Pathway

The synthesis of this compound can be logically envisioned through a two-step process, starting from commercially available precursors. This proposed pathway provides the basis for our spectroscopic comparison.

cluster_0 Precursor 1 cluster_1 Precursor 2 cluster_2 Final Product 1-bromo-4-fluoro-2-methoxybenzene Intermediate Lithiation and Carboxylation 1-bromo-4-fluoro-2-methoxybenzene->Intermediate 1. n-BuLi, THF, -78 °C 2. CO2 3. H3O+ 4-fluoro-3-methoxybenzoic_acid 2-Bromo-5-fluoro-4-methoxybenzoic_acid 4-fluoro-3-methoxybenzoic_acid->2-Bromo-5-fluoro-4-methoxybenzoic_acid Bromination (e.g., Br2, FeBr3) Intermediate->2-Bromo-5-fluoro-4-methoxybenzoic_acid Work-up

Figure 1: A proposed synthetic pathway for this compound.

Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials is essential for monitoring reaction progress and confirming the structure of the final product.

1-bromo-4-fluoro-2-methoxybenzene

This precursor is a substituted anisole, and its spectroscopic features are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons, each with distinct chemical shifts due to their unique electronic environments. The proton ortho to the methoxy group will be the most shielded, while the proton between the bromine and fluorine atoms will be the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR will display six aromatic carbon signals and one for the methoxy group. The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms will have characteristic chemical shifts.

FT-IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

4-fluoro-3-methoxybenzoic acid

This precursor is a substituted benzoic acid. The presence of the carboxylic acid group significantly influences its spectroscopic properties.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-fluoro-3-methoxybenzoic acid has been reported and shows a multiplet for two aromatic protons between δ 7.66-7.55 ppm, a multiplet for one aromatic proton between δ 7.37-7.30 ppm, and a singlet for the methoxy protons at δ 3.91 ppm.[1] The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm. Six aromatic carbon signals and one methoxy carbon signal will also be present.

FT-IR Spectroscopy: The IR spectrum is dominated by a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong C=O stretching vibration will be observed around 1700 cm⁻¹.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight.

Predicted Spectroscopic Features of this compound

Based on the structures of the precursors and established principles of spectroscopy, we can predict the key spectroscopic features of the final product.

Spectroscopic TechniquePredicted Features for this compound
¹H NMR Two aromatic protons appearing as doublets. The proton adjacent to the fluorine will be upfield compared to the proton adjacent to the bromine. A singlet for the methoxy group protons. A broad singlet for the carboxylic acid proton (downfield).
¹³C NMR A carbonyl carbon signal (~165-175 ppm). Six distinct aromatic carbon signals, with chemical shifts influenced by the attached substituents. A methoxy carbon signal (~55-65 ppm).
FT-IR A broad O-H stretch (~3300-2500 cm⁻¹). A strong C=O stretch (~1700-1680 cm⁻¹). Aromatic C=C stretches (~1600-1450 cm⁻¹). C-O, C-F, and C-Br stretches in the fingerprint region.
Mass Spectrometry A molecular ion peak (M+) and an M+2 peak of similar intensity due to the bromine isotope. Predicted m/z for [M-H]⁻ is 246.94115.

Comparative Spectroscopic Data

The following table summarizes the available and predicted spectroscopic data for this compound and its precursors.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)FT-IR (cm⁻¹)Mass Spec (m/z)
1-bromo-4-fluoro-2-methoxybenzene Aromatic H's (~6.8-7.5), Methoxy H's (~3.8)Aromatic C's (~110-160), Methoxy C (~56)C-H (arom., aliph.), C=C (arom.), C-O, C-F, C-BrM+ and M+2 peaks
4-fluoro-3-methoxybenzoic acid Aromatic H's (7.30-7.66), Methoxy H's (3.91)[1]Carbonyl C (~167), Aromatic C's (~115-155), Methoxy C (~56)Broad O-H (~3000), C=O (~1680), C=C (arom.), C-O, C-F170 (M+)
This compound (Predicted) Aromatic H's (~7.0-8.0), Methoxy H's (~3.9), Carboxyl H (>10)Carbonyl C (~165-175), Aromatic C's (~110-160), Methoxy C (~60)Broad O-H (~3000), C=O (~1690), C=C (arom.), C-O, C-F, C-Br247/249 (M+/M+2)

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic analysis of the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Typical parameters include a 30° pulse, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. For compounds containing bromine, look for the isotopic pattern of the molecular ion.

Conclusion

This guide provides a comprehensive spectroscopic framework for understanding the synthesis of this compound from its precursors. By comparing the known spectral data of the starting materials with the predicted features of the final product, researchers can gain valuable insights into the structural transformations occurring at each synthetic step. While the absence of experimental data for the final product presents a challenge, the predictive analysis offered here serves as a robust tool for compound characterization and reaction monitoring in the synthesis of novel pharmaceutical intermediates.

References

  • PubChem. 1-Bromo-4-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. Université du Luxembourg. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

"assessing the reactivity of 2-Bromo-5-fluoro-4-methoxybenzoic acid versus similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Bromo-5-fluoro-4-methoxybenzoic acid (CAS: 1000339-66-1), a polysubstituted aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Unlike simple halobenzoic acids, this molecule presents a "push-pull" electronic system due to the competing effects of the electron-donating methoxy group (4-OMe) and the electron-withdrawing fluoro (5-F) and carboxyl groups. This guide compares its reactivity against non-fluorinated and non-methoxylated analogs to aid medicinal chemists in optimizing cross-coupling and derivatization protocols.

Structural & Electronic Analysis

The reactivity of the target molecule is defined by the interplay of three substituents on the benzoic acid core. Understanding these electronic vectors is critical for predicting side reactions.

Comparative Properties Table
FeatureTarget: 2-Br-5-F-4-OMe Comparator A: 2-Br-4-OMe Comparator B: 2-Br-5-F Impact on Reactivity
C-Br Environment Sterically crowded (Ortho-COOH). Activated by Para-F.Sterically crowded. Less activated (Para-H).Sterically crowded. Activated by Para-F.Target undergoes oxidative addition faster than A but slower than B (due to OMe deactivation).
Acidity (

)
~2.6 - 2.8 (Est.)~3.8~2.55-F increases acidity (inductive). 4-OMe decreases it (resonance). Target is more acidic than A.

Lability
Low (5-F is deactivated by ortho-OMe).N/AModerate (5-F activated by EWG acid).Target is resistant to nucleophilic attack at C5 compared to B.
Solubility Moderate (Lipophilic F + OMe).Moderate.Low (Polar acid dominant).Target shows better solubility in organic solvents (DCM, THF) than B.
Electronic Vector Map
  • The "Trap": Researchers often assume the 5-Fluorine is labile to

    
     because it is meta to the carboxylic acid (EWG). However, the 4-Methoxy group (EDG)  is ortho to the fluorine. The resonance donation from the oxygen lone pair significantly increases electron density at C5, rendering the fluorine inert to standard nucleophilic displacement unless the ring is further activated.
    

Critical Reactivity Workflows

Module A: Suzuki-Miyaura Cross-Coupling

The most common transformation for this scaffold is functionalizing the C2-Bromine.

The Challenge:

  • Steric Hindrance: The ortho-carboxylic acid creates significant steric bulk, impeding the approach of the Palladium catalyst.[1]

  • Protodebromination: In the presence of bases and protic solvents, the C-Br bond is prone to reduction (replacing Br with H) rather than coupling, especially if the oxidative addition is slow.

Comparative Insight: Compared to 2-Bromo-4-methoxybenzoic acid , the target molecule (with 5-F) generally exhibits faster oxidative addition. The Fluorine atom (para to the Bromine) exerts an inductive withdrawing effect (-I), lowering the electron density at the C-Br bond and stabilizing the anionic character of the transition state during Pd insertion.

Optimization Strategy: Do not use standard tetrakis(triphenylphosphine)palladium(0). The rate of oxidative addition will be too slow, leading to decomposition.

  • Recommended: Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). The bulky biaryl ligands facilitate coupling at sterically hindered centers.

  • Base Selection: Use anhydrous bases (

    
    ) in aprotic solvents (Toluene/Water biphasic or Dioxane) to minimize protodebromination.
    
Module B: Amide Coupling (Carboxylic Acid)

The Challenge: The 2-Bromo substituent exerts a "ortho-effect," twisting the carboxylate out of planarity with the benzene ring. This reduces conjugation but increases steric hindrance during the formation of the active ester.

Comparative Insight: The 5-Fluoro group increases the acidity of the carboxylic acid compared to the non-fluorinated analog. This makes the carboxylate anion more stable but the carbonyl carbon slightly more electrophilic once activated.

  • Protocol Adjustment: Standard EDC/HOBt couplings may be sluggish.

  • Recommended: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered 2-substituted benzoic acids as it avoids the bulk of uronium reagents.

Visualizations

Reactivity & Metabolism Map

This diagram outlines the primary reactive sites and the specific constraints for each.

ReactivityMap Core 2-Bromo-5-fluoro- 4-methoxybenzoic acid Br 2-Bromo (Ortho) Site: Cross-Coupling Core->Br Sterically Hindered COOH 1-COOH (Acid) Site: Amidation Core->COOH Twisted Conformation F 5-Fluoro (Meta) Site: Metabolic Block Core->F Inert to SNAr OMe 4-Methoxy (Para) Site: Electronic Donor Core->OMe Deactivates Ring Suzuki Requires SPhos/XPhos Avoids Protodebromination Br->Suzuki Amide Use HATU or T3P Due to Ortho-Br steric COOH->Amide Stability High Metabolic Stability (F blocks oxidation) F->Stability

Caption: Functional group analysis highlighting steric constraints at C1/C2 and the electronic deactivation of C5.

Suzuki Optimization Decision Tree

A logic flow for selecting the correct conditions based on the specific challenges of the 2-Bromo-5-fluoro-4-methoxy scaffold.

SuzukiFlow Start Start: Cross-Coupling 2-Br-5-F-4-OMe-Benzoic Acid Check1 Is the Boronic Acid Sterically Hindered? Start->Check1 Standard Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: Na2CO3 Check1->Standard No (Simple Aryl) Advanced Use Gen-2 Precatalysts (XPhos-Pd-G2 or SPhos-Pd-G2) Check1->Advanced Yes (Ortho-sub) SolventCheck Check for Protodebromination? Standard->SolventCheck Advanced->SolventCheck Good Yield > 70% SolventCheck->Good No Side Rxn Bad High Des-Bromo Byproduct SolventCheck->Bad Yes Fix Switch to Anhydrous Conditions Solvent: Toluene Base: K3PO4 Bad->Fix Fix->Good

Caption: Optimization workflow emphasizing ligand selection and solvent switching to prevent protodebromination.

Experimental Protocols

Protocol 1: Sterically Demanding Suzuki Coupling

Rationale: This protocol utilizes SPhos to overcome the steric hindrance of the ortho-carboxylic acid and the inductive effect of the 5-F group.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: Arylboronic acid (1.5 eq)[1]

    • Catalyst: SPhos Pd G2 (0.02 eq) — Crucial for ortho-substituted halides.

    • Base: Potassium Phosphate Tribasic (

      
      ) (3.0 eq)
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: If debromination is observed, switch to anhydrous Toluene.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Seal and purge with Nitrogen for 5 minutes (Oxygen removal is critical to prevent phenol formation).

    • Add degassed solvents via syringe.

    • Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for mass M-Br+H (des-bromo byproduct). If >10%, stop and switch to anhydrous conditions.

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the acid product), extract with EtOAc.

Protocol 2: Amide Coupling via HATU

Rationale: HATU is preferred over EDC due to the lower reactivity of the sterically crowded carboxylate.

  • Reagents:

    • Substrate (1.0 eq)[1]

    • Amine (1.2 eq)

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (Anhydrous)

  • Procedure:

    • Dissolve substrate and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 10 mins to form the activated ester (O-At ester). Note: The solution should turn yellow.

    • Add the amine.

    • Stir at Room Temperature for 2 hours.

    • Validation: The 5-F atom provides a distinct 19F-NMR signal. Shift in ppm can confirm reaction completion if LCMS is ambiguous.

References

  • Chemistry LibreTexts. "Substituent Effects on Acidity." LibreTexts Chemistry. Accessed October 2023.[2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19261283, this compound." PubChem. Accessed October 2023.[2] [Link]

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[3] Organic Chemistry Portal. Accessed October 2023.[2] [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-5-fluoro-4-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-fluoro-4-methoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a substituted aromatic carboxylic acid. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, data from structurally similar compounds provide a strong basis for assessing its potential hazards. Analogues such as 2-bromo-5-methoxybenzoic acid, 2-fluoro-4-methoxybenzoic acid, and 2-bromo-5-fluorobenzoic acid are typically classified as irritants to the skin, eyes, and respiratory tract.[1][2][3] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

From a regulatory standpoint, this compound, like most laboratory chemicals, falls under the purview of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[4][5][6] The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste, which includes many laboratory chemicals.[7]

Key Hazard Considerations:

Hazard CategoryPotential EffectsRecommended Precautions
Skin Irritation Causes skin irritation.[1][3]Wear nitrile or other chemically resistant gloves.
Eye Irritation Causes serious eye irritation.[1][3]Wear safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area or a chemical fume hood.
Acute Toxicity (Oral) May be harmful if swallowed.[8]Avoid ingestion. Wash hands thoroughly after handling.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its transfer to a licensed hazardous waste handler. This workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1 Waste Identification & Segregation Identify as hazardous waste. Segregate from incompatible materials. B Step 2 Container Selection & Labeling Use a compatible, sealed container. Affix a hazardous waste label. A->B Containment C Step 3 Accumulation in SAA Store in a designated Satellite Accumulation Area (SAA). B->C Storage D Step 4 Transfer to CAA Transport to the Central Accumulation Area (CAA). C->D Internal Transfer E Step 5 Final Disposal Arrange for pickup by a licensed hazardous waste disposal vendor. D->E External Transfer

Figure 1: High-level overview of the chemical waste disposal workflow.
Experimental Protocol: Detailed Disposal Steps

1. Waste Identification and Segregation:

  • Action: Immediately upon deciding to discard this compound, whether in pure form or as a contaminant in other materials (e.g., filter paper, gloves), it must be classified as hazardous chemical waste.[9]

  • Causality: This classification is based on its potential irritant properties and the general principle of treating all laboratory chemicals with unknown comprehensive toxicity as hazardous.[10] Never dispose of this chemical down the drain or in the regular trash.[10][11]

  • Segregation: Store waste containing this compound separately from incompatible materials. As a general rule, keep acids and bases separate, and oxidizing agents away from organic compounds.[12]

2. Container Selection and Labeling:

  • Action: Select a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.[13] The container must be in good condition, with no leaks or cracks.[13]

  • Causality: Using a compatible and sealed container prevents leakage and reactions between the waste and the container material.[12]

  • Labeling: Affix a hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The approximate percentage of each component if it is a mixture.[11]

    • The date when the first waste was added to the container.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9][12] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Causality: The SAA allows for the safe, temporary storage of small quantities of hazardous waste in the laboratory before it is moved to a central storage area.[9]

  • Best Practices:

    • Keep the waste container closed at all times, except when adding waste.[11][13]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[14][15]

4. Transfer to a Central Accumulation Area (CAA):

  • Action: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its transfer to your institution's Central Accumulation Area (CAA).[9][12] This transfer should be conducted by trained personnel, often from your institution's Environmental Health and Safety (EHS) department.[16]

  • Causality: The CAA is a designated, managed area for the storage of hazardous waste before it is transported off-site for disposal.[9]

5. Final Disposal by a Licensed Vendor:

  • Action: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final pickup, transport, and disposal of the waste.[7]

  • Causality: Licensed vendors have the expertise and permits to handle, transport, and dispose of hazardous waste in accordance with all federal, state, and local regulations, typically through incineration or other approved methods.[15]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

Minor Spill (Contained and Manageable):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (gloves, safety glasses, lab coat), contain the spill with an absorbent material suitable for chemical spills.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Clean the spill area with soap and water.[2]

  • Label the waste container with "Spill Debris" and the chemical name.

Major Spill (Uncontrolled or Poses a Significant Hazard):

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • If there is a fire or medical emergency, call 911.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to the responsible lifecycle management of chemical reagents.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Emory University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.